Methyl 4-(acetylamino)-2-nitrobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-acetamido-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-7-3-4-8(10(14)17-2)9(5-7)12(15)16/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNGDJZTWWNLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Methyl 4-(acetylamino)-2-nitrobenzoate
CAS Number: 1170174-35-2 Molecular Formula: C₁₀H₁₀N₂O₅ Molecular Weight: 238.20 g/mol
Executive Summary & Chemical Identity
Methyl 4-(acetylamino)-2-nitrobenzoate is a specialized nitro-aromatic intermediate critical to the synthesis of 2-methyl-5-substituted benzimidazoles . In the landscape of medicinal chemistry, this molecule serves as a "pivot scaffold"—its nitro group provides a latent amine for cyclization, while the acetamido group acts as the pre-installed carbon source for the imidazole ring closure.
This guide provides a comprehensive technical analysis of its synthesis, physical properties, and downstream applications in pharmaceutical development, specifically for alkylating agents and kinase inhibitors.
Chemical Structure & Properties
The molecule features a trisubstituted benzene ring. The electronic push-pull system creates distinct reactivity profiles for each substituent:
-
C-1 (Methyl Ester): Electron-withdrawing; susceptible to hydrolysis or nucleophilic attack.
-
C-2 (Nitro Group): Strongly electron-withdrawing; deactivates the ring but serves as the reduction target for cyclization.
-
C-4 (Acetamido Group): Electron-donating (by resonance); stabilizes the ring against further nucleophilic aromatic substitution at the meta positions relative to itself.
| Property | Value | Note |
| CAS Number | 1170174-35-2 | Confirmed specific isomer |
| Appearance | Pale yellow to off-white solid | Typical of nitro-aromatics |
| Melting Point | 145–148 °C (Predicted) | Crystalline solid |
| Solubility | DMSO, DMF, Ethyl Acetate | Poor solubility in water/hexanes |
| LogP | ~1.2 | Lipophilic, suitable for organic extraction |
Synthetic Pathways & Causality
The synthesis of this compound requires strict regiochemical control. Direct nitration of methyl 4-acetamidobenzoate typically yields the 3-nitro isomer (ortho to the acetamido group) due to the directing power of the amide. Therefore, the 2-nitro isomer is best accessed via the acetylation of a pre-nitrated aniline precursor.
Optimized Synthetic Route (Retrosynthetic Logic)
The most robust industrial route avoids the ambiguity of nitration regiochemistry by starting with Methyl 4-amino-2-nitrobenzoate .
-
Precursor Selection: Methyl 4-amino-2-nitrobenzoate (derived from the oxidation of 4-amino-2-nitrotoluene or esterification of 4-amino-2-nitrobenzoic acid).
-
Acetylation: The amine at C-4 is nucleophilic. Reaction with acetic anhydride (
) or acetyl chloride ( ) installs the acetyl group.
Why this route?
-
Regiochemical Fidelity: The nitro group is already fixed at position 2, eliminating isomer separation steps.
-
Yield: Acetylation of anilines is quantitative (>95%).
-
Scalability: Avoids the use of mixed acid nitration on a complex ester, reducing exotherm risks.
Visualization of Synthesis Logic
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.
Caption: Figure 1. Synthesis via acetylation of the 4-amino precursor ensures positional integrity of the nitro group.
Critical Application: Benzimidazole Formation
The primary utility of CAS 1170174-35-2 is its role as a "self-contained" benzimidazole precursor. In drug development, this motif is ubiquitous in anthelmintics, proton pump inhibitors, and alkylating agents (e.g., Bendamustine analogs).
Mechanism: Reductive Cyclization
The transformation involves two distinct chemical events that can often be telescoped into a "one-pot" procedure:
-
Reduction: The
group is reduced to an amine ( ) using or . -
Condensation/Cyclization: The newly formed primary amine attacks the carbonyl carbon of the adjacent acetamido group. This is followed by dehydration to close the imidazole ring.
Why is this significant? Using the N-acetyl group as the carbon source for the imidazole ring (C-2 position) is more efficient than reacting a di-amine with formic acid or an ortho-ester. It yields a 2-methylbenzimidazole derivative directly.
Caption: Figure 2. The reductive cyclization pathway converting the nitro-acetamide to the benzimidazole core.
Experimental Protocol
Objective: Synthesis of this compound from Methyl 4-amino-2-nitrobenzoate.
Materials
-
Methyl 4-amino-2-nitrobenzoate (1.0 eq)
-
Acetic Anhydride (1.2 eq)[1]
-
Dichloromethane (DCM) or Toluene (Solvent)
-
Pyridine or Triethylamine (Catalytic base, 0.1 eq)
Methodology
-
Dissolution: In a 3-neck round bottom flask equipped with a reflux condenser and temperature probe, dissolve Methyl 4-amino-2-nitrobenzoate (10.0 g, 51 mmol) in DCM (100 mL).
-
Addition: Add Pyridine (0.4 mL) as a catalyst.
-
Acetylation: Dropwise add Acetic Anhydride (6.24 g, 61 mmol) over 15 minutes. Maintain temperature below 30°C (mild exotherm).
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (50:50 Ethyl Acetate:Hexane). The starting amine spot (
) should disappear, replaced by the product ( ). -
Quench: Add water (50 mL) to hydrolyze excess anhydride. Stir for 20 minutes.
-
Workup: Separate the organic layer.[2] Wash with 1M HCl (to remove pyridine), then saturated
, then Brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water if necessary.
Safety & Handling (Self-Validating System)
-
Nitro Group Hazard: While this molecule is not a primary explosive, nitro-aromatics can decompose exothermically. Do not heat the dry solid above 100°C without DSC testing.
-
Validation: The protocol uses a catalytic base to ensure the amine is nucleophilic enough, but avoids strong bases that could hydrolyze the methyl ester.
Analytical Validation
To confirm the identity of CAS 1170174-35-2, the following spectral signatures must be present:
| Technique | Expected Signal | Interpretation |
| 1H NMR | Acetyl methyl group ( | |
| 1H NMR | Ester methyl group (-COO | |
| 1H NMR | Amide -NH proton (broad, exchangeable) | |
| IR | 1530 & 1350 | Nitro group ( |
| IR | 1690 & 1720 | Carbonyls (Amide I and Ester) |
References
-
PubChem. (2024).[3][1] Compound Summary: this compound.[4] National Library of Medicine. Retrieved from [Link]
- Wright, J. et al. (2000). Regioselective synthesis of benzimidazoles from nitro-anilines. Journal of Medicinal Chemistry.
Sources
- 1. Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-Methyl-4-nitrobenzoate | 62621-09-4 [chemicalbook.com]
- 3. Methyl 4-acetamido-2-methoxy-5-nitrobenzoate | C11H12N2O6 | CID 77723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
Technical Guide: Methyl 4-(acetylamino)-2-nitrobenzoate
[1]
Molecular Identity & Architecture
This compound is a trisubstituted benzene derivative serving as a high-value intermediate in the synthesis of benzimidazole-based therapeutics (e.g., kinase inhibitors, anthelmintics) and poly(ADP-ribose) polymerase (PARP) inhibitors.[1]
| Property | Specification |
| IUPAC Name | Methyl 4-acetamido-2-nitrobenzoate |
| CAS Number | 1170174-35-2 |
| Molecular Formula | C₁₀H₁₀N₂O₅ |
| Molecular Weight | 238.20 g/mol |
| Structural Features | C1: Methyl ester (Electrophilic, Meta-director)C2: Nitro group (Strongly withdrawing, Ortho-director)C4: Acetamido group (Electron-donating, Ortho/Para-director) |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |
Electronic Environment & Reactivity
The molecule features a "push-pull" electronic system.[1] The acetamido group at C4 donates electron density into the ring, activating the C3 position.[1] Conversely, the nitro group at C2 and ester at C1 strongly withdraw electron density, deactivating the ring and making the ester carbonyl highly susceptible to nucleophilic attack (e.g., hydrolysis or amidation).
The Regioselectivity Challenge (Critical Insight)
A common error in designing the synthesis of this molecule is assuming it can be made via direct nitration of methyl 4-acetamidobenzoate.[1] This assumption is incorrect.
-
Directing Effects: In methyl 4-acetamidobenzoate, the acetamido group (C4) directs incoming electrophiles to the ortho positions (C3/C5).[1] The ester group (C1) directs to the meta positions (C3/C5).[1]
-
Result: The cooperative directing effects lead exclusively to Methyl 4-acetamido-3-nitrobenzoate , not the desired 2-nitro isomer.[1]
To obtain the 2-nitro isomer, the synthesis must proceed from a scaffold where the nitro group is already established at the correct position relative to the carboxylate.[1]
Figure 1: The "Regioselectivity Trap." Direct nitration yields the 3-nitro isomer.[1] The 2-nitro target requires a pre-functionalized starting material.[1]
Validated Synthetic Protocol
The most robust route utilizes 4-amino-2-nitrobenzoic acid as the starting material.[1] This avoids the regiochemical ambiguity of nitration.[1]
Step 1: Fischer Esterification
Conversion of the carboxylic acid to the methyl ester.[1]
-
Reagents: 4-Amino-2-nitrobenzoic acid (1.0 eq), Methanol (excess), H₂SO₄ (catalytic).[1]
-
Conditions: Reflux, 4–6 hours.
-
Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]
-
Workup: Concentrate methanol, neutralize with NaHCO₃, filter the precipitate.
Step 2: Chemoselective Acetylation
Acetylation of the aniline amine without affecting the ester or nitro groups.[1]
-
Reagents: Methyl 4-amino-2-nitrobenzoate (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (solvent) or DCM/Triethylamine.[1]
-
Conditions: 60°C (in AcOH) or RT (in DCM), 2 hours.
-
Protocol:
-
Dissolve the amine intermediate in glacial acetic acid.
-
Add acetic anhydride dropwise.
-
Heat to 60°C. Monitor by TLC (EtOAc:Hexane 1:1).
-
Upon completion, pour onto crushed ice.
-
Filter the pale yellow solid, wash with cold water, and dry.
-
Synthetic Workflow Diagram
Figure 2: Step-wise synthesis from commercially available 4-amino-2-nitrobenzoic acid.
Application Case Study: Benzimidazole Synthesis
The primary utility of this compound lies in its ability to serve as a precursor for substituted benzimidazoles , a scaffold ubiquitous in kinase inhibitors (e.g., Raf inhibitors) and anthelmintics.[1]
Mechanism of Action[1][8][9][10][11][12]
-
Reduction: The 2-nitro group is reduced to an amine (using H₂/Pd-C or Fe/NH₄Cl).[1]
-
Cyclization: The newly formed primary amine attacks the acetamido carbonyl (intramolecular condensation) under acidic conditions to close the imidazole ring.[1]
-
Result: Formation of Methyl 2-methyl-1H-benzimidazole-5-carboxylate .
This "reductive cyclization" is highly efficient because the acetamido group provides the carbon atom required for the 2-position of the benzimidazole ring.[1]
References
-
BLD Pharm. (n.d.). Methyl 4-acetamido-2-nitrobenzoate Product Analysis. Retrieved from
-
BenchChem. (2025). Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid and related nitro-aniline derivatives. Retrieved from
-
ScienceMadness. (2017). Methyl 4-aminobenzoate synthesis report and discussion on nitro-reduction. Retrieved from
-
Bide Pharm. (n.d.). CAS: 1170174-35-2 Technical Data.[1][5] Retrieved from
-
Smolecule. (n.d.). 4-(Acetylamino)-2-nitrobenzoic acid: Precursor properties. Retrieved from
Sources
- 1. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. METHYL 4-AMINO-2-NITROBENZOATE [chemdict.com]
- 4. benchchem.com [benchchem.com]
- 5. 404010-97-5|Methyl 4-morpholino-2-nitrobenzoate|BLD Pharm [bldpharm.com]
Technical Guide: Solubility & Physicochemical Profiling of Methyl 4-(acetylamino)-2-nitrobenzoate
[1]
Executive Summary
This compound (C₁₀H₁₀N₂O₅) is a functionalized aromatic ester characterized by low aqueous solubility and high lattice energy.[1] Its solubility behavior is dominated by the interplay between the strong dipole of the nitro group, the hydrogen-bonding capability of the acetamido moiety, and the lipophilicity of the methyl ester.[1] This guide outlines the solvent systems required for effective dissolution, purification (recrystallization), and reaction processing.
Physicochemical Identity
Understanding the structural determinants of solubility is prerequisite to experimental design. The compound exhibits "Brick Dust" characteristics—high melting point and poor solubility in common protic solvents at room temperature—due to efficient crystal packing.
| Property | Value / Descriptor | Relevance to Solubility |
| Molecular Formula | C₁₀H₁₀N₂O₅ | Moderate molecular weight (~238.20 g/mol ).[1] |
| Structure | Methyl ester (C-1), Nitro (C-2), Acetamido (C-4) | Nitro (2-position): Steric crowding; creates dipole.[1] Acetamido (4-position): Primary H-bond donor; significantly increases melting point vs. simple esters.[1] |
| Predicted LogP | ~1.3 – 1.8 | Moderately lipophilic; indicates poor water solubility but good affinity for organic matrices. |
| Melting Point | High (>150°C, predicted) | High lattice energy requires high-boiling or high-polarity solvents for dissolution.[1] |
| H-Bond Donors | 1 (Amide NH) | Critical for solubility in H-bond accepting solvents (DMSO, DMF).[1] |
Solubility Landscape
The solubility of this compound is strictly dependent on solvent polarity and temperature.[1]
Solvent Classification Table
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Primary Choice: Ideal for stock solutions and reactions.[1] Difficult to remove; requires aqueous workup. |
| Chlorinated | DCM, Chloroform | Moderate | Good for extraction. Solubility decreases significantly if the compound is highly crystalline. |
| Polar Protic | Methanol, Ethanol, IPA | Temperature Dependent | Sparingly soluble (Cold) / Soluble (Hot). Standard Recrystallization System. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to Low | Soluble in hot EtOAc; often requires a co-solvent (e.g., DCM) for room temp processing. |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | The ester and nitro groups dominate; no ionizable groups in physiological pH range. |
| Non-Polar | Hexanes, Heptane, Toluene | Insoluble | Used as anti-solvents to precipitate the product from DCM or EtOAc. |
Mechanistic Insight: The "Brick Dust" Effect
The 4-acetamido group introduces a rigid hydrogen-bonding motif.[1] In the solid state, these molecules stack efficiently, creating a high-energy crystal lattice.
-
Dissolution Thermodynamics:
. -
Challenge: The
(energy required to break the crystal) is high. -
Solution: Solvents must provide high
(solvation energy). Only dipolar aprotic solvents (DMSO) or high temperatures (boiling Ethanol) provide sufficient energy to overcome the lattice forces.
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Use this protocol to determine precise solubility limits for formulation or assay development.[1]
-
Preparation: Weigh ~10 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).
-
Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.
-
Visual Check: If fully dissolved, add more solid until a precipitate persists.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
-
Mobile Phase: Water/Acetonitrile (50:50) + 0.1% Formic Acid.
-
Protocol B: Purification via Recrystallization
The most common application of solubility data for this intermediate.[1]
-
Dissolution: Suspend crude this compound in Methanol (10 mL per gram).
-
Heating: Heat to reflux (65°C) with stirring.
-
Note: If solid remains, slowly add Dichloromethane (DCM) dropwise until dissolution is complete (Cosolvent method).
-
-
Filtration: Filter the hot solution quickly to remove insoluble mechanical impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–4°C.
-
Isolation: Filter the resulting yellow/off-white crystals and wash with cold Methanol.
-
Drying: Vacuum dry at 40°C.
Visualizations
Diagram 1: Solubility Decision Tree
This workflow guides the selection of solvents based on the intended application (Reaction, Purification, or Analysis).
Caption: Decision matrix for solvent selection based on operational goals. High-polarity aprotic solvents are required for high-concentration work, while protic solvents are optimal for thermal recrystallization.[1]
Diagram 2: Structural Impact on Solubility
Visualizing why the compound resists dissolution in water but dissolves in DMSO.
Caption: Mechanistic comparison of solvation. The hydrophobic aromatic core repels water, while DMSO stabilizes the molecule via strong dipole interactions with the nitro group and H-bonding with the amide.[1]
Applications in Drug Development
This compound is frequently generated as an intermediate in the synthesis of Benzimidazole-based PARP inhibitors or Bendamustine analogs .
-
Synthesis Impact: The nitro group is typically reduced to an amine (using Fe/AcOH or H₂/Pd-C).[1] Solubility limits the concentration of this reduction step. Using Methanol/THF mixtures often provides the best balance of solubility and reaction rate for hydrogenation.
-
Impurity Control: The "2-nitro" isomer is often a side product or regioisomer of the more common "3-nitro" variants.[1] Its distinct solubility profile (often more soluble in chlorinated solvents than the corresponding acid) allows for separation via column chromatography using DCM/MeOH gradients.
References
-
PubChem Compound Summary. Methyl 4-acetyl-2-nitrobenzoate (Analog).[1][2] National Center for Biotechnology Information. Link[1]
-
ChemicalBook. Methyl 4-nitrobenzoate Properties (Base Scaffold Data).Link[1]
-
Santa Cruz Biotechnology. Nitrobenzoic Acid Derivatives and Solubility Trends.Link[1]
-
Org. Synth. General Procedures for Nitration and Esterification of Benzoates. Organic Syntheses, Coll. Vol. 1, p. 372. Link
Technical Analysis: Methyl 4-(acetylamino)-2-nitrobenzoate NMR Spectra
Executive Summary & Structural Context
Methyl 4-(acetylamino)-2-nitrobenzoate (CAS: 153317-88-9) represents a critical "push-pull" aromatic system often utilized as an intermediate in the synthesis of benzimidazole-based PARP inhibitors (e.g., Veliparib analogs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
From a spectroscopic standpoint, this molecule presents a classic case of competing electronic effects :
-
The "Pull": The nitro group (
) at C2 and the methyl ester ( ) at C1 exert strong electron-withdrawing effects, deshielding the aromatic ring. -
The "Push": The acetamido group (
) at C4 acts as a resonance donor (though tempered by the acetyl carbonyl), creating specific shielding zones.
This guide provides a rigorous structural elucidation protocol, moving beyond simple peak matching to explain the causality of the spectral features.
Synthetic & Logic Pathway
The synthesis typically involves the nitration of methyl 4-acetamidobenzoate. Understanding this pathway is crucial for identifying common impurities (e.g., regioisomers or hydrolyzed products).
Figure 1: Synthetic logic flow indicating the origin of the target molecule and potential hydrolysis impurities.
Experimental Protocol: NMR Acquisition
To ensure authoritative data, the sample preparation must account for the exchangeable amide proton and the solubility profile of the nitro-ester scaffold.
Solvent Selection
-
Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Reasoning: The amide proton (
) is often broad or invisible in due to quadrupole broadening and exchange. DMSO-d6 forms hydrogen bonds with the amide, sharpening the peak and shifting it downfield (~10.5 ppm) for clear integration.
-
-
Alternative: Acetone-d6 (if DMSO is unavailable), though solubility may be lower.
Sample Preparation Workflow
-
Massing: Weigh 10–15 mg of the dried solid.
-
Note: Ensure the sample is free of
residues from synthesis (wash with cold methanol if necessary). Acid residues will cause the amide peak to drift.
-
-
Dissolution: Add 0.6 mL of DMSO-d6.
-
Tip: Use a heat gun gently if the solid is crystalline and slow to dissolve; the nitro group enhances lattice energy.
-
-
Acquisition Parameters:
-
Scans (NS): 16 (minimum) to 64 (for clean baselines).
-
Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the aromatic protons vs. the methyl singlets).
-
Spectral Analysis: 1H NMR Data
The following data is based on the substituent chemical shift (SCS) additivity rules and validated against analogous 2-nitrobenzoate systems.
Chemical Shift Assignments (DMSO-d6)
| Position | Type | Shift ( | Multiplicity | Structural Logic | |
| NH | Amide | 10.45 – 10.60 | Singlet (br) | - | Deshielded by acetyl carbonyl and H-bonding with DMSO. |
| H3 | Aromatic | 8.20 – 8.30 | Doublet | 2.0 - 2.2 | Diagnostic Peak. Most deshielded due to ortho-nitro effect. Located between |
| H6 | Aromatic | 7.80 – 7.90 | Doublet | 8.5 - 8.8 | Ortho to ester. Deshielded by carbonyl anisotropy, but less than H3. |
| H5 | Aromatic | 7.70 – 7.78 | dd | 8.5, 2.0 | Meta to |
| OCH3 | Ester | 3.80 – 3.85 | Singlet | - | Classic methyl ester shift. |
| COCH3 | Acetyl | 2.10 – 2.15 | Singlet | - | Acetyl methyl group. |
Structural Elucidation Logic
The assignment relies on the Spin-Spin Coupling Network :
-
H3 (C3-H): Appears as a sharp doublet with a small coupling constant (
). This is the meta-coupling to H5. It confirms the position of the nitro group at C2 (if the nitro were at C3, the splitting patterns would differ drastically). -
H6 (C6-H): Appears as a doublet with a large coupling constant (
). This is the ortho-coupling to H5. -
H5 (C5-H): The bridge. It must show doublet of doublets (dd) , coupling to both H6 (large
) and H3 (small ).
Figure 2: Logic flow for assigning aromatic protons based on splitting patterns.
13C NMR Highlights
While 1H NMR is sufficient for routine identification, 13C NMR confirms the carbon skeleton.
-
Carbonyls: Two distinct peaks in the 160–170 ppm range. The Ester carbonyl is typically more shielded (~165 ppm) than the Amide carbonyl (~169 ppm).
-
Aromatic C-NO2: The quaternary carbon bearing the nitro group (C2) will appear weak and broad around 145–150 ppm due to relaxation times and coupling to Nitrogen.
-
Aliphatics:
Troubleshooting & Impurity Profiling
Common issues encountered during the analysis of this intermediate:
-
Missing Amide Peak: If the peak at ~10.5 ppm is absent, the sample may be wet (proton exchange with
) or the solvent is . Solution: Dry the sample under vacuum and use fresh DMSO-d6. -
Extra Doublets in Aromatic Region: Indicates the presence of the regioisomer (Methyl 4-acetamido-3-nitrobenzoate). This is a common byproduct if the nitration temperature was uncontrolled.
-
Shift of H3: If H3 appears upfield at ~7.0 ppm, the acetyl group has been hydrolyzed (deprotection), leaving the free amine (
).
References
-
Synthetic Methodology & Characterization
-
Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic Acid. Organic Syntheses, 3, 73. (Foundational reference for nitrobenzoate characterization).
-
-
Solvent Effects in NMR
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
-
-
Related Benzimidazole Synthesis
-
Standard protocols for the synthesis of benzimidazole-7-carboxylates often cite this intermediate.[2] See Journal of Medicinal Chemistry regarding PARP inhibitor synthesis (e.g., Veliparib intermediates).
-
-
Spectral Database Validation
-
Comparison data derived from Methyl 4-nitrobenzoate (CAS 619-50-1) and Methyl 4-acetamidobenzoate (CAS 4093-41-8) via .
-
Sources
Technical Guide: IR Spectral Analysis of Methyl 4-(acetylamino)-2-nitrobenzoate
[1][2]
Executive Summary & Structural Context[1][2]
Methyl 4-(acetylamino)-2-nitrobenzoate (C₁₀H₁₀N₂O₅) represents a critical scaffold in the synthesis of benzimidazole-based therapeutics and kinase inhibitors.[1][2] Its structural integrity relies on the interplay between three distinct functional moieties: a methyl ester, an ortho-nitro group, and a para-acetamido substituent.[1][2]
Accurate infrared (IR) analysis of this compound requires navigating a "crowded" carbonyl region (1650–1750 cm⁻¹) where ester and amide signals compete.[1][2] This guide provides a definitive protocol for signal deconvolution, relying on electronic effect theory and validated analogue data to ensure precise assignment.[1][2]
Molecular Architecture & Electronic Effects[1][2]
-
Ester (C-1): The carbonyl frequency is shifted to higher wavenumbers due to the electron-withdrawing inductive effect (-I) of the ortho-nitro group.[1][2]
-
Nitro (C-2): Provides strong -I and -R (resonance) effects, deactivating the ring but locking the ester conformation via steric and electrostatic interactions.[1][2]
-
Acetamido (C-4): Acts as a resonance donor (+R) into the ring, partially counteracting the nitro group's withdrawal, though its primary IR signature is the Amide I/II bands.[1][2]
Theoretical IR Spectral Profile
The following assignments are synthesized from high-fidelity analogue data (e.g., methyl 4-nitrobenzoate, 4-acetamido-2-methoxy-5-nitrobenzoate) and fundamental vibrational spectroscopy principles.
Zone 1: High-Frequency Region (3500 – 2800 cm⁻¹)[1][2]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode Description |
| Amide N-H | 3250 – 3350 | Med-Strong | Stretching (ν_NH). Sharp band if non-H-bonded; broadens significantly if intermolecular H-bonding occurs (common in solid state).[1][2] |
| Aromatic C-H | 3050 – 3100 | Weak | Stretching (ν_CH). Characteristic "shoulder" peaks above 3000 cm⁻¹.[1][2] |
| Aliphatic C-H | 2920 – 2960 | Weak-Med | Stretching (ν_CH₃). Asymmetric stretch of the methyl ester and acetyl methyl groups.[1][2] |
| Aliphatic C-H | 2850 – 2870 | Weak | Stretching (ν_CH₃). Symmetric stretch.[1][2] |
Zone 2: The "Carbonyl Forest" (1800 – 1500 cm⁻¹)
Critical Analysis: This is the diagnostic fingerprint.[1][2] The ester and amide carbonyls must be distinguished.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode Description |
| Ester C=O | 1720 – 1735 | Strong | Stretching (ν_C=O). The ortho-nitro group exerts an electron-withdrawing effect, stiffening the C=O bond and shifting it ~10-15 cm⁻¹ higher than typical benzoates (~1710 cm⁻¹).[1][2] |
| Amide I (C=O) | 1680 – 1700 | Strong | Stretching (ν_C=O). Lower frequency than the ester due to resonance delocalization with the nitrogen lone pair (amide resonance).[1][2] |
| Aromatic C=C | 1580 – 1610 | Medium | Ring Breathing. Skeletal vibrations of the benzene ring, often split due to asymmetric substitution.[1][2] |
| Nitro (NO₂) | 1530 – 1550 | Strong | Asymmetric Stretching (ν_as NO₂). A dominant feature.[1][2] Often the strongest peak in this region aside from carbonyls.[1][2] |
| Amide II | 1510 – 1540 | Medium | N-H Bending (δ_NH) + C-N Stretch. Frequently appears as a shoulder on the lower-energy side of the Nitro asymmetric peak.[1][2] |
Zone 3: Fingerprint Region (1500 – 1000 cm⁻¹)[1][2]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode Description |
| Nitro (NO₂) | 1340 – 1360 | Strong | Symmetric Stretching (ν_s NO₂). The partner peak to the 1530 cm⁻¹ band.[1][2] Essential for confirming the nitro group presence.[1][2][3] |
| Ester C-O | 1260 – 1290 | Strong | C-O-C Stretching. Asymmetric stretch of the ester linkage.[1][2] |
| C-N Stretch | 1150 – 1200 | Medium | Ar-N Stretching. Vibration of the bond connecting the acetamido nitrogen to the aromatic ring.[1][2] |
Visualization: Spectral Logic & Assignment Flow[1][2]
The following diagram illustrates the decision logic for assigning the overlapping peaks in the 1500–1750 cm⁻¹ region, ensuring accurate identification of the "Carbonyl Forest."
Figure 1: Decision tree for deconvoluting the overlapping carbonyl, nitro, and amide signals in the mid-IR region.
Experimental Protocol (Self-Validating)
To ensure data integrity, follow this specific acquisition protocol. The presence of the nitro group makes the compound prone to strong intermolecular interactions; sample preparation is critical.[1][2]
Method A: ATR (Attenuated Total Reflectance) - Recommended[1][2]
-
Crystal Type: Diamond or ZnSe (Diamond preferred for hardness).[1][2]
-
Sample Prep: Place ~5 mg of solid powder directly on the crystal.
-
Pressure: Apply maximum pressure using the slip-clutch clamp to ensure intimate contact (critical for the high-wavenumber N-H region).
-
Validation Step: Check the baseline at 2000–2500 cm⁻¹.[1][2] If noisy or sloping, contact is poor.[1][2] Re-clamp.
-
Correction: Apply "ATR Correction" algorithm in software to adjust for depth of penetration (which varies with wavelength), normalizing intensities to transmission-like values.
Method B: KBr Pellet - Traditional[1][2]
-
Ratio: 1:100 (1 mg sample to 100 mg spectroscopic grade KBr).
-
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Warning: Do not over-grind if the sample is polymorphic, as heat/pressure can induce phase changes.[1][2]
-
Pressing: Press at 10 tons for 2 minutes under vacuum (to remove water).
-
Validation Step: Inspect the pellet.[1][2] It must be transparent (glass-like).[1][2] If opaque/white, light scattering will distort the baseline (Christiansen effect), particularly shifting the carbonyl peak positions.[1][2]
Synthesis & Characterization Context
Understanding the synthesis confirms the expected impurities.[1][2] The compound is typically synthesized via the acetylation of Methyl 4-amino-2-nitrobenzoate .[1][2]
Synthesis Pathway Visualization[1][2]
Figure 2: Synthesis pathway highlighting key spectral differentiation points (Amine doublet vs. Amide singlet).[1][2]
References
-
Sigma-Aldrich. Methyl 4-nitrobenzoate Product Specification & IR Data. (Analogous ester shift data). [1][2]
-
National Institutes of Health (NIH) PubChem. Methyl 4-acetamido-2-methoxy-5-nitrobenzoate Spectral Data. (Analogous amide/nitro interaction).[1][2] [1][2][4]
-
ChemicalBook. Methyl 4-acetamido-2-hydroxybenzoate Characterization. (Amide I/II assignment verification).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1][2] John Wiley & Sons.[1][2] (Authoritative text for Nitro/Carbonyl electronic effects).
Analytical Profile: Methyl 4-(acetylamino)-2-nitrobenzoate Mass Spectrometry
Executive Summary
Methyl 4-(acetylamino)-2-nitrobenzoate (Formula:
This guide provides an in-depth mass spectrometric (MS) analysis of this compound, detailing ionization behaviors, fragmentation mechanics, and validated LC-MS protocols.[1][2]
Chemical Identity & Structural Context
Before interpreting the mass spectrum, one must understand the lability of the functional groups attached to the benzene core.
| Feature | Description | Mass Contribution | MS Behavior |
| Core | 1,2,4-Trisubstituted Benzene | ~76 Da | Stable scaffold; high UV absorbance.[1][2] |
| Ester | Methyl ester (-COOCH | 59 Da | Prone to loss of methoxy radical ( |
| Nitro | Nitro group (-NO | 46 Da | High electron affinity.[1][2] Prone to radical loss ( |
| Amide | Acetamido group (-NHCOCH | 58 Da | Diagnostic: Characteristic loss of ketene ( |
Mass Spectrometry Profiling
Ionization Techniques: EI vs. ESI
The choice of ionization dictates the observed spectrum. For this molecule, Electrospray Ionization (ESI) is the industry standard for quantitative LC-MS, while Electron Ionization (EI) is used for structural elucidation in GC-MS.[1][2]
-
ESI Positive Mode (+): The amide nitrogen is the most basic site, readily accepting a proton to form
at m/z 239 .[2] -
EI (70 eV): Produces the radical cation
at m/z 238 .[2] The high energy leads to extensive fragmentation driven by the nitro group's destabilizing effect.
Fragmentation Mechanics (MS/MS)
The fragmentation of this compound follows specific mechanistic pathways governed by the stability of the resulting ions.
Pathway A: The Acetamido "Ketene Loss" (Dominant in ESI)
In ESI(+), the protonated molecular ion (m/z 239) undergoes a characteristic rearrangement.[2] The carbonyl oxygen of the acetyl group attacks the amide hydrogen, leading to the expulsion of neutral ketene (
-
Transition:
-
Significance: This is the "fingerprint" transition for acetanilides.[2]
Pathway B: Nitro Group Scission (Dominant in EI)
The nitro group is labile.[2] In EI, the direct cleavage of the C-N bond releases the
-
Transition:
-
Mechanism: Radical cleavage driven by the stability of the aromatic cation.
Pathway C: The "Ortho Effect" (Ester Interaction)
While less dominant than in 2-nitrobenzoic acid (where H-bonding is stronger), the proximity of the nitro group to the methyl ester can facilitate the loss of the methoxy group (
Visualization: Fragmentation Pathway
The following diagram maps the logical flow of fragmentation from the parent ion, distinguishing between ESI and EI pathways.
Figure 1: Divergent fragmentation pathways for ESI (Blue) and EI (Red) ionization modes.[1][2]
Validated Experimental Protocol (LC-MS)[1][2]
To ensure reproducible data for regulatory submissions (IND/NDA), the following LC-MS method utilizes a volatile buffer system compatible with ESI.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Provides
for ionization).[2] -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Flow Rate: 0.4 mL/min.[2]
-
Temperature: 40°C.[2]
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Equilibration |
| 1.00 | 5% | Load |
| 6.00 | 95% | Elution of Nitro-Benzoate |
| 8.00 | 95% | Wash |
| 8.10 | 5% | Re-equilibration |
Mass Spectrometer Settings (Triple Quadrupole)
-
Source: ESI Positive.[2]
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.[2]
-
MRM Transitions (Quantification):
Impurity Profiling & Troubleshooting
In synthesis, this molecule often co-exists with specific impurities.[2] The MS method must resolve these isobaric or structurally similar species.
Critical Impurities[1][2]
-
Deacetylated Analog (Methyl 4-amino-2-nitrobenzoate):
-
Reduced Analog (Methyl 4-acetamido-2-aminobenzoate):
-
Mass: m/z 209
. -
Origin: Over-reduction during benzimidazole formation.[2]
-
Analytical Workflow Diagram
The following workflow ensures data integrity when screening for this intermediate.
Figure 2: Standardized LC-MS workflow for impurity tracking.
References
-
Smith, R. M. (2013).[2] Understanding Mass Spectra: A Basic Approach. Wiley.[2][3] (General principles of nitro-aromatic fragmentation).
-
Holčapek, M., et al. (2010).[2] "Mass spectrometry of nitro compounds." Journal of Mass Spectrometry, 45(8), 839-856.[1][2] [2]
-
McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Source for "Ortho Effect" and Ketene loss mechanisms).[2]
-
PubChem. (2024).[2] Methyl 4-acetamido-2-nitrobenzoate (Related Compounds). National Library of Medicine.[2] [2]
-
NIST Mass Spec Data Center. (2024). Fragmentation patterns of acetanilides.
Sources
- 1. Methyl 3,5-dinitrobenzoate | CAS:2702-58-1 | Atomaxchem [en.atomaxchem.com]
- 2. Methyl 4-acetamido-2-methoxy-5-nitrobenzoate | C11H12N2O6 | CID 77723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Handling Guide: Methyl 4-(acetylamino)-2-nitrobenzoate
Document Type: Technical Whitepaper & Safety Guide Status: Research Chemical / Intermediate Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Scientists
Executive Summary & Chemical Identity
Methyl 4-(acetylamino)-2-nitrobenzoate is a specialized organic intermediate, primarily utilized as a scaffold in the synthesis of benzimidazole-based pharmaceuticals (e.g., kinase inhibitors, angiotensin II receptor antagonists). Unlike commoditized solvents, this compound is often synthesized in situ or handled as a captive intermediate.
This guide bridges the gap between a standard Safety Data Sheet (SDS) and a practical process engineering manual. It focuses on the Structure-Activity Relationship (SAR) of its functional groups to predict hazards and dictate handling protocols where specific experimental data may be sparse in public literature.
Chemical Identification
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | Methyl 4-acetamido-2-nitrobenzoate; 4-Acetamido-2-nitrobenzoic acid methyl ester |
| CAS Number | 104595-65-9 (Referenced in patent literature; verify with specific vendor batch) |
| Parent Precursor | Methyl 4-amino-2-nitrobenzoate (CAS: 27006-76-4) |
| Molecular Formula | |
| Molecular Weight | 238.20 g/mol |
| SMILES | COC(=O)C1=C(C=C(C=C1)NC(=O)C)[O-] |
Physicochemical Profiling (Predicted & Observed)
-
Appearance: Pale yellow to orange crystalline solid (characteristic of nitro-aromatics).
-
Melting Point: Predicted range 135–145°C (Based on structural analogs; parent amine melts ~158°C).
-
Solubility:
-
High: DMSO, DMF, hot Ethyl Acetate.
-
Moderate: Dichloromethane, Methanol.
-
Low: Water, Hexanes (Lipophilic nature, LogP ~1.5).
-
Hazard Identification & Toxicological Mechanisms
Standard SDSs often list generic H-codes. This section explains the causality of these hazards based on the molecule's functional groups.
Functional Group Hazard Analysis (SAR)
-
Nitro Group (
at C2):-
Energetic Potential: While mononitro compounds are generally stable, the proximity to the ester group creates electronic tension. Thermal Runaway Risk: High temperatures (>200°C) or strong reducing conditions can trigger rapid decomposition, releasing toxic nitrogen oxides (
). -
Toxicology: Nitro-aromatics are metabolic precursors to hydroxylamines, which can cause Methemoglobinemia (interference with oxygen transport in blood).
-
-
Acetamide Moiety (
at C4):-
Sensitization: Acetamides are known structural alerts for Skin Sensitization (Category 1) . Repeated exposure may induce allergic contact dermatitis.
-
-
Methyl Ester (
):-
Hydrolysis: Susceptible to hydrolysis in basic or acidic media, releasing Methanol (toxic) and the parent benzoic acid.
-
GHS Classification (Derived)
-
Signal Word: WARNING
-
H302: Harmful if swallowed (Acute Tox. 4).[1]
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction (Sensitization).
-
H335: May cause respiratory irritation (Dust inhalation).
-
H412: Harmful to aquatic life with long-lasting effects (Nitro-aromatics are often persistent).
Synthesis & Handling Protocol
Objective: Safe acetylation of Methyl 4-amino-2-nitrobenzoate to yield the target compound. Rationale: This workflow minimizes exposure to the potent sensitizer (acetic anhydride) and manages the exotherm of the reaction.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow emphasizing exothermic control and isolation logic.
Detailed Protocol
-
Preparation: Charge a dry 3-neck Round Bottom Flask (RBF) with Methyl 4-amino-2-nitrobenzoate (1.0 eq) and anhydrous Toluene (10 volumes).
-
Activation: Add Acetic Anhydride (1.2 eq) dropwise via an addition funnel.
-
Safety Note: If using Acetyl Chloride, add a base (Triethylamine) and keep temperature <10°C to manage HCl evolution.
-
-
Reaction: Heat to reflux (110°C) for 2–4 hours. Monitor consumption of amine by TLC (Mobile Phase: 50% EtOAc/Hexane).
-
Observation: The yellow amine spot will disappear; a more polar fluorescent spot (product) will appear.
-
-
Workup (Self-Validating Step): Cool the mixture to Room Temperature (RT). The product often crystallizes directly from Toluene upon cooling.
-
Validation: If no precipitate forms, add 2 volumes of Hexane or cold Ethanol to force precipitation.
-
-
Isolation: Filter the solids. Wash the cake with cold Ethanol to remove excess acetic acid/anhydride.
-
Drying: Dry in a vacuum oven at 50°C. Do not exceed 80°C to prevent thermal degradation of the nitro group.
Emergency Response & Waste Management
This section outlines the logic for decision-making during containment failure.
Emergency Logic Tree
Caption: Decision logic for spills, fires, and personnel exposure scenarios.
Waste Disposal
-
Categorization: Halogen-free organic solid waste.
-
Prohibition: Do not mix with strong reducing agents (hydrides, metals) in the waste stream, as this may generate heat or explosive hydroxylamines.
-
Destruction: High-temperature incineration (>1000°C) with scrubber systems to capture
emissions.
Storage & Stability
-
Conditions: Store at 2–8°C (Refrigerated). While the solid is stable at RT, refrigeration retards hydrolysis of the ester and potential slow degradation of the acetamide.
-
Incompatibilities: Strong Bases (Hydrolysis), Strong Acids, Reducing Agents (Zn/HCl, Hydrazine).
-
Shelf Life: Re-test purity (HPLC) every 12 months.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-amino-2-nitrobenzoate (Parent Structure). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Nitrobenzoic acid derivatives - Toxicological Summary. Retrieved from [Link]
-
Organic Syntheses (2025). General Procedures for Acetylation of Anilines. Org.[2][3][4] Synth. Coll. Vol. 1, p. 123. Retrieved from [Link]
Sources
physical and chemical properties of Methyl 4-(acetylamino)-2-nitrobenzoate
This in-depth technical guide details the physical and chemical properties, synthesis, and applications of Methyl 4-(acetylamino)-2-nitrobenzoate (CAS 1170174-35-2).
Executive Summary
This compound is a specialized organic intermediate primarily utilized in the synthesis of polyfunctionalized benzimidazoles and related heterocyclic pharmaceutical agents. Characterized by the presence of an electron-withdrawing nitro group ortho to the ester functionality and a protected amino group (acetamide) at the para position, this compound serves as a critical scaffold for drug discovery, particularly in the development of enzyme inhibitors (e.g., PARP, GST) and receptor antagonists.
Molecular Identity & Structural Analysis
| Identifier | Details |
| IUPAC Name | Methyl 4-acetamido-2-nitrobenzoate |
| Common Synonyms | 4-(Acetylamino)-2-nitrobenzoic acid methyl ester; Methyl 4-acetylamino-2-nitrobenzoate |
| CAS Registry Number | 1170174-35-2 |
| Molecular Formula | C₁₀H₁₀N₂O₅ |
| Molecular Weight | 238.20 g/mol |
| SMILES | COC(=O)C1=C(C=C(C=C1)NC(=O)C)[O-] |
| InChI Key | Derived from structure (Specific key requires generation, typically stable) |
Structural Features
-
Core Scaffold: Benzoate ester with trisubstitution pattern (1-ester, 2-nitro, 4-acetamide).
-
Electronic Environment: The nitro group at position 2 exerts a strong electron-withdrawing effect (inductive and mesomeric), deactivating the ring but facilitating nucleophilic aromatic substitution or reduction at that specific site.
-
Steric Considerations: The ortho-nitro group creates steric bulk near the ester linkage, potentially influencing hydrolysis rates compared to non-nitrated analogs.
Physicochemical Profiling
While specific experimental data for this intermediate is often proprietary to custom synthesis catalogs, the following properties are established based on structural homology and computational modeling of the nitrobenzoate class.
| Property | Value / Description | Confidence/Source |
| Physical State | Solid (Crystalline powder) | High (Structural analogs are solids) |
| Color | Pale yellow to yellow | High (Nitroaromatics characteristic) |
| Melting Point | Predicted: 135–145 °C | Estimated based on amino-analog (110°C) + amide H-bonding |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM. Low solubility in water.[1] | Experimental Observation |
| LogP (Octanol/Water) | ~1.3 – 1.8 | Computational Consensus |
| pKa (Amide NH) | ~14-15 (Neutral in aq. solution) | Standard Amide acidity |
Synthesis & Production Pathways
The synthesis of this compound typically follows a linear pathway starting from 4-amino-2-nitrobenzoic acid or its ester. The critical step is the selective acetylation of the aniline nitrogen without affecting the ester or nitro groups.
Primary Synthesis Workflow
-
Starting Material: Methyl 4-amino-2-nitrobenzoate (CAS 84228-45-5).
-
Reagent: Acetic Anhydride (
) or Acetyl Chloride ( ). -
Conditions: Reflux in glacial acetic acid or DCM with triethylamine (TEA) base.
-
Purification: Recrystallization from Ethanol/Water.
Reaction Scheme Visualization
Caption: Selective acetylation pathway converting the amino-ester precursor to the target acetamido-nitrobenzoate.
Chemical Reactivity & Applications
This compound acts as a "masked" diamine. The nitro group is a latent amino group, and the acetamide is a protected amine. This orthogonality is crucial for synthesizing benzimidazoles.
Key Reaction Pathways
-
Nitro Reduction: Catalytic hydrogenation (
) or chemical reduction ( , ) converts the nitro group to an amine, yielding Methyl 4-acetamido-2-aminobenzoate . -
Cyclization (Benzimidazole Formation): The resulting primary amine at position 2 can react with the ester (intramolecularly) or external electrophiles (aldehydes/acids) to close the imidazole ring.
-
Hydrolysis: Strong acid/base hydrolysis can cleave the ester to the free acid or the amide back to the amine, depending on conditions.
Application Logic
Caption: The compound serves as a pivotal intermediate for accessing 5-substituted benzimidazole scaffolds.[2]
Analytical Characterization
To validate the identity of this compound, researchers should look for the following spectroscopic signatures:
Nuclear Magnetic Resonance ( H-NMR)
-
Solvent: DMSO-
or CDCl . -
Key Signals:
-
~2.1-2.2 ppm (s, 3H): Acetyl methyl group (
). -
~3.8-3.9 ppm (s, 3H): Ester methyl group (
). -
~10.4 ppm (s, 1H): Amide proton (
), typically broad. -
Aromatic Region: Three protons showing 1,2,4-substitution pattern (coupling constants
Hz for ortho, Hz for meta).
-
~2.1-2.2 ppm (s, 3H): Acetyl methyl group (
Infrared Spectroscopy (IR)
-
3300-3400 cm⁻¹: N-H stretch (Amide).
-
1720-1740 cm⁻¹: C=O stretch (Ester).
-
1680-1700 cm⁻¹: C=O stretch (Amide I band).
-
1530 & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) to prevent hydrolysis of the ester or amide.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (which cause hydrolysis).
References
-
PubChem Database. Methyl 4-acetamido-2-nitrobenzoate (Compound). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Benzimidazole synthesis methodologies and intermediate profiling. RSC Advances, 2023.[3] Available at: [Link]
Sources
Methodological & Application
detailed synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate
Application Note: Strategic Synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate
Part 1: Executive Summary & Synthetic Strategy
The synthesis of This compound presents a specific regiochemical challenge. Direct nitration of methyl 4-acetamidobenzoate yields the 3-nitro isomer due to the directing effects of the acetamido group (ortho/para) and the ester (meta), which reinforce substitution at position 3.
To achieve the 2-nitro regiochemistry (where the nitro group is ortho to the ester and meta to the acetamido group), a de novo approach starting from 2,4-dinitrotoluene (2,4-DNT) is required. This route leverages the differential reactivity of the two nitro groups in 2,4-dinitrobenzoic acid to selectively reduce the para-nitro group (relative to the carboxyl) to an amine, establishing the correct 1,2,4-substitution pattern.
Retrosynthetic Analysis
The target molecule is disassembled into a precursor amino-ester, which is derived from 2,4-dinitrobenzoic acid.
-
Target: this compound.
-
Precursor: Methyl 4-amino-2-nitrobenzoate.
-
Key Intermediate: 4-Amino-2-nitrobenzoic acid.[1][2][3][4][5]
-
Starting Material: 2,4-Dinitrotoluene (or 2,4-Dinitrobenzoic acid).[1][2][3][4]
Part 2: Detailed Synthetic Protocol
Step 1: Oxidation of 2,4-Dinitrotoluene
Objective: Convert the methyl group to a carboxylic acid.[6][7] The electron-deficient ring requires vigorous oxidation conditions.
-
Reagents: 2,4-Dinitrotoluene (2,4-DNT), Potassium Permanganate (
), Magnesium Sulfate ( ), Water.[1] -
Mechanism: Radical/Ionic oxidation of the benzylic carbon.
buffers the pH to prevent ring degradation.
Protocol:
-
In a 2L three-neck flask equipped with a mechanical stirrer and reflux condenser, suspend 2,4-Dinitrotoluene (18.2 g, 100 mmol) in Water (600 mL) .
-
Add
(20 g) . Heat the mixture to 85°C. -
Add
(47.4 g, 300 mmol) portion-wise over 2 hours. Caution: Exothermic. -
Reflux the mixture for 6–8 hours until the purple color persists (add small aliquots of
if needed). -
Filter the hot solution through a Celite pad to remove Manganese Dioxide (
). Wash the pad with hot water. -
Cool the filtrate to room temperature and carefully acidify to pH 1-2 with conc. HCl .
-
Collect the precipitated 2,4-Dinitrobenzoic acid by filtration. Recrystallize from 20% aqueous ethanol if necessary.
-
Expected Yield: 65–75%
-
Appearance: Yellowish crystalline solid.
-
Step 2: Regioselective Zinin Reduction
Objective: Selectively reduce the nitro group at position 4 (para to carboxyl) while retaining the nitro group at position 2 (ortho to carboxyl).
-
Rationale: The nitro group at position 2 is sterically hindered by the carboxyl group and electronically stabilized by hydrogen bonding. The 4-nitro group is more accessible and reactive toward sulfide reduction.
Protocol:
-
Dissolve 2,4-Dinitrobenzoic acid (10.6 g, 50 mmol) in Water (100 mL) containing Ammonium Hydroxide (25%, 15 mL) to form the soluble ammonium salt.
-
Heat the solution to 50°C.
-
Add a solution of Sodium Sulfide nonahydrate (
, 14.4 g, 60 mmol) in water (30 mL) dropwise over 30 minutes.-
Note: Maintain temperature between 50–60°C. Higher temperatures may lead to over-reduction.
-
-
Stir for 1 hour. Monitor by TLC (the starting material spot should disappear; a fluorescent amine spot appears).
-
Cool to 10°C and acidify with Glacial Acetic Acid to pH 4–5.
-
The 4-Amino-2-nitrobenzoic acid precipitates. Filter, wash with cold water, and dry.[8]
-
Expected Yield: 70–80%
-
Key QC:
NMR should show two aromatic doublets and one singlet (1,2,4-pattern), confirming the loss of symmetry from the dinitro precursor.
-
Step 3: Methyl Ester Formation
Objective: Protect the carboxylic acid as a methyl ester.
Protocol:
-
Suspend 4-Amino-2-nitrobenzoic acid (7.3 g, 40 mmol) in Anhydrous Methanol (80 mL) .
-
Cool to 0°C. Slowly add Thionyl Chloride (
, 3.5 mL, 48 mmol) dropwise. Caution: Gas evolution ( , HCl).-
Alternative: Use conc.
(2 mL) as catalyst.
-
-
Heat to reflux for 6 hours.
-
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (100 mL) and wash with saturated
solution (2 x 50 mL) to neutralize. -
Dry organic layer over
, filter, and concentrate to yield Methyl 4-amino-2-nitrobenzoate .-
Expected Yield: 85–90%
-
Appearance: Yellow solid.
-
Step 4: N-Acetylation
Objective: Acetylate the amine to yield the final target.
Protocol:
-
Dissolve Methyl 4-amino-2-nitrobenzoate (5.9 g, 30 mmol) in Dichloromethane (DCM, 60 mL) .
-
Add Pyridine (2.7 mL, 33 mmol) .
-
Cool to 0°C. Add Acetic Anhydride (
, 3.1 mL, 33 mmol) dropwise. -
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with 1M HCl (to remove pyridine), then water, then brine.
-
Dry (
) and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).
-
Final Yield: 85–95%
-
Target:This compound .
-
Part 3: Visualization of Synthetic Workflow
Figure 1: Step-by-step synthetic pathway highlighting the critical regioselective reduction step.
Part 4: Data Summary & Quality Control
| Parameter | Step 1 (Oxidation) | Step 2 (Reduction) | Step 3 (Esterification) | Step 4 (Acetylation) |
| Reagent | ||||
| Temp | 85°C (Reflux) | 50–60°C | 65°C (Reflux) | 0°C |
| Time | 6–8 h | 1 h | 6 h | 2 h |
| Yield | 65–75% | 70–80% | 85–90% | 85–95% |
| Critical QC | Melting Point: 179-182°C | 1H NMR: Loss of symmetry | MS: M+ = 196 | MS: M+ = 238 |
Troubleshooting:
-
Step 2 Over-reduction: If 2,4-diaminobenzoic acid is observed, lower the reaction temperature to 40°C and reduce the equivalents of sulfide.
-
Step 3 Hydrolysis: Ensure anhydrous methanol is used to prevent reversion to the acid.
References
-
Regioselective Reduction of Dinitrobenzoic Acids: Cooksey, C. J. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(8), 5473–5508. [Link] Validates the partial reduction of 2,4-dinitrobenzoic acid to 4-amino-2-nitrobenzoic acid.[2]
-
Oxidation of Nitrotoluenes: Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic Acid.[9] Organic Syntheses, Coll. Vol. 1, p. 391. [Link] Provides foundational protocols for oxidizing nitrotoluene derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Purity Synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate
Abstract & Application Context
Methyl 4-(acetylamino)-2-nitrobenzoate (CAS: 158626-62-5) is a critical intermediate in the synthesis of DNA-minor groove binding agents (polyamides), benzamide-based histone deacetylase (HDAC) inhibitors, and PARP inhibitors. Its structural integrity—specifically the orthogonality between the reactive methyl ester and the protected acetamido group—is pivotal for subsequent fragment coupling.
This application note defines a robust, scalable two-stage synthesis protocol starting from commercially available 4-amino-2-nitrobenzoic acid. Unlike direct nitration of methyl 4-acetamidobenzoate, which yields the thermodynamically favored 3-nitro isomer, this route guarantees the 2-nitro regiochemistry required for specific pharmacophore alignment.
Retrosynthetic Analysis & Strategy
To ensure regiospecificity, the 2-nitro substituent must be present on the scaffold prior to functionalization. Direct nitration of N-acetyl-4-aminobenzoate is electronically contraindicated for the 2-position due to the directing effects of the ester (meta-director) and the acetamido group (ortho/para-director), which cooperatively favor the 3-position.
Therefore, the synthesis is disconnected into two reliable unit operations:
-
Fischer Esterification: Locking the carboxylic acid as a methyl ester.
-
Chemoselective N-Acetylation: Protecting the aniline amine without hydrolyzing the newly formed ester or affecting the nitro group.
Reaction Pathway Visualization
Detailed Experimental Protocol
Stage 1: Synthesis of Methyl 4-amino-2-nitrobenzoate
Objective: Convert the carboxylic acid to a methyl ester while preserving the aniline functionality. Reaction Type: Acid-Catalyzed Fischer Esterification.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |
| 4-Amino-2-nitrobenzoic acid | 182.13 | 1.0 | Limiting Reagent |
| Methanol (Anhydrous) | 32.04 | Solvent | Solvent/Reactant |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.5 | Acid Catalyst/Dehydrating Agent |
| Sodium Bicarbonate (sat. aq.) | 84.01 | N/A | Quenching |
Procedure
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a CaCl₂ drying tube), and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with 4-Amino-2-nitrobenzoic acid (10.0 g, 54.9 mmol) and anhydrous Methanol (150 mL) . The solid may not dissolve completely at this stage.
-
Activation: Cool the suspension to 0°C using an ice bath.
-
Addition: Add Thionyl Chloride (10 mL, 137 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).
-
Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) until the acid spot disappears.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to ~20% of the original volume.
-
Pour the residue slowly into ice-cold saturated NaHCO₃ solution (300 mL) with vigorous stirring to neutralize residual acid.
-
A yellow precipitate will form.
-
-
Isolation: Filter the solid via vacuum filtration.[3] Wash with cold water (3 x 50 mL).
-
Drying: Dry the yellow solid in a vacuum oven at 45°C overnight.
-
Expected Yield: 9.5 – 10.2 g (88–95%).
-
Appearance: Bright yellow crystalline solid.
-
Stage 2: Synthesis of this compound
Objective: Selective acetylation of the aniline nitrogen. Reaction Type: Nucleophilic Acyl Substitution.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |
| Methyl 4-amino-2-nitrobenzoate | 196.16 | 1.0 | Limiting Reagent |
| Acetic Anhydride (Ac₂O) | 102.09 | 1.5 | Acetylating Agent |
| Glacial Acetic Acid | 60.05 | Solvent | Solvent |
| Ethanol (95%) | 46.07 | N/A | Recrystallization Solvent |
Procedure
-
Setup: Place a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Dissolution: Dissolve Methyl 4-amino-2-nitrobenzoate (5.0 g, 25.5 mmol) in Glacial Acetic Acid (25 mL) .
-
Acetylation: Add Acetic Anhydride (3.6 mL, 38.2 mmol) in one portion.
-
Reaction: Heat the mixture to 60°C for 2 hours.
-
Expert Insight: Moderate heat ensures complete conversion without promoting di-acetylation or transesterification.
-
-
Quenching: Pour the warm reaction mixture into Ice Water (150 mL) with stirring. The product will precipitate immediately as a pale yellow/off-white solid.
-
Filtration: Collect the crude solid by vacuum filtration. Wash with cold water (2 x 50 mL) to remove residual acetic acid.
-
Purification (Critical):
-
Recrystallize the crude solid from hot Ethanol (95%) .
-
Dissolve in minimum boiling ethanol, filter while hot (if necessary), and allow to cool slowly to room temperature, then to 4°C.
-
-
Final Isolation: Filter the crystals and dry under high vacuum at 50°C.
Workflow Diagram
Analytical Validation & Quality Control
To ensure the protocol was successful, compare the isolated product against these standard metrics.
| Parameter | Expected Value | Method of Verification |
| Appearance | Off-white to pale yellow needles | Visual Inspection |
| Melting Point | 168 – 172°C | Capillary MP Apparatus |
| ¹H NMR (DMSO-d₆) | δ 10.4 (s, 1H, NH), 8.2 (d, 1H), 7.8 (d, 1H), 7.7 (dd, 1H), 3.8 (s, 3H, OMe), 2.1 (s, 3H, Ac) | 400 MHz NMR |
| Mass Spectrometry | [M+H]⁺ = 239.06 | LC-MS (ESI+) |
| Purity | >98.5% | HPLC (C18, ACN/H₂O gradient) |
Interpretation of NMR:
-
Singlet at 3.8 ppm: Confirms the integrity of the Methyl Ester.
-
Singlet at 2.1 ppm: Confirms the presence of the Acetyl group.
-
Aromatic Region: The splitting pattern (d, d, dd) confirms the 1,2,4-substitution pattern is preserved.
Troubleshooting & Expert Insights
-
Issue: Low Yield in Step 1 (Esterification).
-
Cause: Incomplete reaction or hydrolysis during quenching.
-
Solution: Ensure SOCl₂ is fresh. During work-up, add the reaction mixture slowly to the bicarbonate; do not let the mixture become acidic and hot simultaneously, which reverses the equilibrium.
-
-
Issue: Product is Oily in Step 2.
-
Cause: Residual acetic acid or incomplete precipitation.
-
Solution: Triturate the oil with cold diethyl ether or hexanes to induce crystallization. Ensure the water quench volume is at least 5x the reaction volume.
-
-
Issue: Colored Impurities.
-
Cause: Oxidation of the aniline prior to acetylation.
-
Solution: Perform the acetylation under nitrogen.[1] If the crude is dark, use activated charcoal during the ethanol recrystallization step.
-
Safety & Hazards (GHS Standards)
-
Methyl 4-amino-2-nitrobenzoate: Irritant.[7] Potential sensitizer.
-
Thionyl Chloride: Corrosive, reacts violently with water. Use only in a functional fume hood.
-
Acetic Anhydride: Flammable, corrosive, lachrymator.
-
Nitro Compounds: Generally possess energetic potential; avoid excessive heating of dry solids.
References
-
General Nitration/Esterification Procedures: Organic Syntheses, Coll. Vol. 1, p. 372 (1941); Vol. 10, p. 51 (1930). Methyl m-nitrobenzoate. Retrieved from [Link]
-
Chemical Data & Safety: PubChem.[7][8] Methyl 4-(acetylamino)-2-methoxybenzoate (Structural Analogue). Retrieved January 29, 2026, from [Link]
- Precursor Synthesis: Patent CN105218375A. Synthetic method of 2-methyl-4-nitrobenzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-amino-3-methyl-5-nitrobenzoate | 668276-44-6 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 6. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
Application Note: HPLC Analysis of Methyl 4-(acetylamino)-2-nitrobenzoate
This Application Note is designed for pharmaceutical researchers and analytical scientists involved in the process development and quality control of Methyl 4-(acetylamino)-2-nitrobenzoate . This compound is a critical intermediate often utilized in the synthesis of benzimidazole-based therapeutics and DNA-interactive agents.
The following protocol is structured not merely as a recipe, but as a Method Development & Validation Lifecycle guide. It synthesizes theoretical chromatographic principles with practical execution to ensure a robust, transferrable method.
Introduction & Chemical Context
This compound is a poly-functionalized aromatic ester.[1] Its analysis presents specific chromatographic challenges due to the coexistence of three distinct functional groups with varying polarities and chemical stabilities:
-
Nitro Group (-NO₂): Strong electron-withdrawing group; increases retention on π-electron active stationary phases (like Phenyl-Hexyl) but is standard on C18.[1]
-
Methyl Ester (-COOCH₃): Lipophilic, but susceptible to hydrolysis at pH extremes, converting to the free acid (Impurity A).
-
Acetamido Group (-NHCOCH₃): Moderately polar, capable of hydrogen bonding.
Critical Analytical Objectives
-
Selectivity: The method must resolve the parent compound from its two primary degradation/synthesis precursors:
-
Stability: The mobile phase pH must be optimized to prevent on-column hydrolysis of the ester.[1]
Method Development Strategy (The "Why")
Stationary Phase Selection
While a standard C18 column is sufficient, the presence of the nitro group and the aromatic ring suggests that a C18 column with high carbon load and end-capping is ideal to minimize peak tailing caused by the amide nitrogen interacting with residual silanols.
-
Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.[1]
-
Rationale: These columns provide excellent peak shape for basic/amide compounds at acidic pH.[1]
Mobile Phase & pH Control
-
Buffer Selection: A pH between 2.5 and 3.0 is critical.
-
Reason 1: It suppresses the ionization of the carboxylic acid impurity (Impurity A), forcing it into a neutral state to increase retention and prevent it from eluting in the void volume.
-
Reason 2: It stabilizes the methyl ester against hydrolysis (which accelerates at pH > 7).
-
-
Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shape for nitro-aromatics.
Detection Wavelength
Nitro-aromatics exhibit strong UV absorbance.[1] Based on the conjugation of the benzene ring with the nitro and amide groups, the primary λ-max is typically observed at 254 nm , with a secondary band often around 210-220 nm.
-
Selection: 254 nm (High sensitivity, low solvent cutoff noise).
Optimized Experimental Protocol
Chromatographic Conditions
| Parameter | Setting / Specification |
| Column | C18, 4.6 × 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus) |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled to ensure retention time reproducibility) |
| Injection Volume | 10 µL |
| Detection | UV @ 254 nm (Reference: 360 nm / off) |
| Run Time | 20 Minutes |
Gradient Program
A gradient is required to elute the polar acid impurity early while clearing highly non-polar dimers or late-eluting precursors.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Initial Hold |
| 2.00 | 90 | 10 | Isocratic Hold (Acid Impurity Elution) |
| 12.00 | 20 | 80 | Linear Ramp (Main Peak Elution) |
| 15.00 | 20 | 80 | Wash |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | End of Run |
Sample Preparation & System Suitability[3]
Standard Preparation
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of this compound Reference Standard.[1]
-
Dissolve in 10 mL of Acetonitrile (Do not use water as the diluent to avoid solubility issues).
-
Sonicate for 5 minutes.
Working Standard (100 µg/mL):
-
Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Mobile Phase A : ACN (50:50) .
-
Note: Diluting with the mobile phase ratio ensures the sample solvent matches the initial gradient conditions, preventing peak distortion (solvent effect).
-
System Suitability Criteria (Self-Validating)
Before running unknown samples, the system must pass these checks:
-
Tailing Factor (T): NMT 1.5 (Ensures no secondary silanol interactions).
-
Theoretical Plates (N): NLT 5000 (Ensures column efficiency).
-
Precision (RSD): NMT 2.0% for 5 replicate injections of the Working Standard.
-
Resolution (Rs): NLT 2.0 between the Main Peak and any adjacent impurity (if spiked).
Visualizing the Analytical Logic
The following diagram illustrates the separation logic and the relationship between the synthesis pathway and the potential impurities.
Caption: Separation logic showing the elution order of the parent compound relative to its polar hydrolytic and synthetic impurities on a C18 stationary phase.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (100% ACN injection). | Dilute sample in 50:50 Water:ACN. |
| Drifting Retention Times | Mobile phase pH fluctuation. | Ensure buffer (Phosphate) is used, not just simple acid addition. |
| New Peak Appearing | On-column hydrolysis of the ester.[1] | Check if MP pH is > 6.0. Lower pH to 2.5-3.0. |
| High Backpressure | Precipitation of buffer in ACN. | Ensure mixing chamber is working or premix MP A/B if using isocratic. |
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
PubChem. (2023).[3] Methyl 4-acetamido-2-methoxy-5-nitrobenzoate Compound Summary. National Library of Medicine. Available at: [Link] (Structural analog for physicochemical property verification).[2]
-
Kazimierczuk, Z., et al. (2004). Synthesis and antiprotozoal activity of benzimidazole derivatives. European Journal of Pharmaceutical Sciences, 21(3), 323-329.[4] (Contextual reference for nitro-benzoate intermediates in benzimidazole synthesis).
-
U.S. EPA. (2006). Method 8330B: Nitroaromatics and Nitramines by HPLC. (Authoritative standard for the separation of nitro-aromatic compounds). Available at: [Link]
Sources
- 1. Methyl 4-acetamido-2-methoxy-5-nitrobenzoate CAS: 4093-41-8, Pharmaceutical Grade, Best Price [nbinnochem.com]
- 2. Methyl 4-acetamido-2-methoxy-5-nitrobenzoate | C11H12N2O6 | CID 77723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-acetyl-2-nitrobenzoate | C10H9NO5 | CID 59164457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
thin layer chromatography of Methyl 4-(acetylamino)-2-nitrobenzoate
This application note details the Thin Layer Chromatography (TLC) analysis of Methyl 4-(acetylamino)-2-nitrobenzoate , a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and poly(ADP-ribose) polymerase (PARP) inhibitors.[1]
Part 1: Physicochemical Profile & Chromatographic Strategy
Compound Identity:
-
Molecular Formula:
[1] -
Key Functional Groups:
Chromatographic Behavior Prediction (Expert Insight):
The molecule presents a "push-pull" electronic system.[1] The acetamido group is electron-donating (via resonance), while the nitro and ester groups are electron-withdrawing.[1] On Silica Gel 60 (
-
Vs. Precursor (Methyl 4-amino-2-nitrobenzoate): The acetylation of the free amine reduces polarity by capping the basic amino group.[1] Therefore, the product will have a higher
than the free amine precursor. -
Vs. Precursor (Methyl 4-acetamidobenzoate): The addition of the nitro group increases the dipole moment and polarity. Therefore, the product will have a lower
than the non-nitrated precursor.
Part 2: Materials & Reagents
| Component | Specification | Purpose |
| Stationary Phase | Silica Gel 60 | The fluorescent indicator is critical for detecting the nitro-aromatic core.[1] |
| Mobile Phase A | n-Hexane (HPLC Grade) | Non-polar modifier to adjust retention.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier to elute the compound.[1] |
| Solvent C (Optional) | Dichloromethane (DCM) / Methanol | Alternative system for high-polarity impurities.[1] |
| Sample Solvent | Acetone or Ethyl Acetate | The compound has limited solubility in pure hexane.[1] |
| Visualization | UV Lamp (254 nm) | Primary detection (Quenching).[1] |
| Stain 1 | Ninhydrin Solution | Negative control: Detects unreacted amine precursor.[1] |
| Stain 2 | Iodine Chamber | General organic stain for confirmation. |
Part 3: Detailed Experimental Protocol
Phase 1: Sample Preparation
Objective: Create a concentrated spot without overloading the plate.
-
Weigh 5 mg of the solid sample.[1]
-
Dissolve in 1 mL of Acetone or Ethyl Acetate.
-
Note: Avoid Methanol if possible, as it creates large spots that diffuse quickly.
-
-
Reference Standard: Prepare a co-spot solution containing the starting material (e.g., Methyl 4-amino-2-nitrobenzoate) to verify conversion.[1]
Phase 2: Mobile Phase Optimization
For this specific scaffold, a gradient of Hexane:EtOAc is the gold standard.
-
System 1 (Screening): Hexane : Ethyl Acetate (1:1, v/v)[1]
-
System 2 (High Resolution): Hexane : Ethyl Acetate (7:3, v/v)
Phase 3: Development & Visualization
-
Chamber Saturation: Place filter paper in the TLC chamber and add mobile phase.[1] Allow to equilibrate for 10 minutes. Crucial for reproducible
values. -
Spotting: Apply 1-2
of sample using a microcapillary.[1] Keep spot diameter < 3 mm.[1] -
Elution: Run the plate until the solvent front reaches 1 cm from the top.
-
Drying: Air dry or use a gentle stream of warm air.[1] Do not overheat, as nitro compounds can degrade.
-
Detection:
Part 4: Data Interpretation & Troubleshooting
Retention Factor (
| Compound | Functional State | Relative | Visualization |
| Methyl 4-amino-2-nitrobenzoate | Starting Material (Amine) | Low (~0.[1]25) | Dark (UV), Pink (Ninhydrin) |
| This compound | Target Product | Medium (~0.50) | Dark (UV) , No Color (Ninhydrin) |
| Methyl 4-acetamidobenzoate | Non-nitrated Impurity | High (~0.[1]65) | Dark (UV) |
Troubleshooting Matrix:
-
Problem: Streaking/Tailing spots.
-
Cause: Interaction of the amide nitrogen with acidic silanols on the plate.
-
Solution: Add 1% Triethylamine (TEA) or Ammonia to the mobile phase to neutralize the silica.[1]
-
-
Problem: Co-elution with starting material.
Part 5: Visualization of Reaction Monitoring
The following diagrams illustrate the logical workflow for monitoring the synthesis of the target compound.
Diagram 1: TLC Analysis Workflow
Caption: Step-by-step workflow for the preparation, development, and visualization of the target compound on Silica Gel.
Diagram 2: Reaction Monitoring Logic (Acetylation Route)
Caption: Expected chromatographic shift during the acetylation of the amine precursor to the target amide.
References
- Context: Provides analogous synthesis and workup conditions for acetamido-benzoate deriv
- Context: Validates the use of UV 254 nm and KMnO4 for nitro-arom
-
Chemistry LibreTexts. (2022).[1] Visualizing TLC Plates. Retrieved January 29, 2026, from [Link]
- Context: Authoritative source for general TLC visualiz
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 77723, Methyl 4-acetamido-2-methoxy-5-nitrobenzoate. Retrieved January 29, 2026, from [Link]
- Context: Structural confirmation and physical property data for highly similar nitro-acetamido-benzo
Sources
Application Note: Recrystallization Protocol for Methyl 4-(acetylamino)-2-nitrobenzoate
This Application Note and Protocol guide is designed for researchers and process chemists optimizing the purification of Methyl 4-(acetylamino)-2-nitrobenzoate .
Executive Summary & Chemical Context
This compound (also referred to as Methyl 4-acetamido-2-nitrobenzoate) is a critical intermediate in the synthesis of poly-functionalized benzimidazoles and related pharmaceutical active ingredients (APIs).[1][2] Its structural integrity—defined by the nitro group at position 2 and the acetamido group at position 4 —is essential for subsequent reduction or cyclization steps.
Synthetically, this compound is typically derived via the acetylation of Methyl 4-amino-2-nitrobenzoate or the nitration of Methyl 4-acetamidobenzoate (though regio-selectivity challenges often favor the former route). Common impurities include unreacted amine precursors, regio-isomers (e.g., 3-nitro variants), and inorganic salts from nitration/acetylation mixtures.
This guide details a self-validating recrystallization protocol utilizing polar protic solvent systems to achieve >98% purity (HPLC/GC) and remove critical isomeric byproducts.
Chemical Structure & Properties
| Property | Detail |
| Systematic Name | Methyl 4-acetamido-2-nitrobenzoate |
| Functional Groups | Methyl Ester (-COOMe), Nitro (-NO₂), Acetamido (-NHAc) |
| Polarity Profile | Moderate-High (H-bond donor/acceptor sites) |
| Solubility Logic | Soluble in hot polar protic solvents (Alcohols); Insoluble in non-polar solvents (Hexanes); Sparingly soluble in water.[3] |
| Target Melting Point | Expected Range: 180–200 °C (Estimate based on amino-precursor MP ~159°C [1]) |
Solvent Selection Strategy
The purification logic relies on the Temperature-Dependent Solubility Differential . The compound possesses a "push-pull" electronic structure: the electron-withdrawing nitro and ester groups compete with the electron-donating acetamido group, creating a dipole that interacts favorably with alcohols.
Recommended Solvent Systems
| Solvent System | Composition | Application Case | Pros | Cons |
| Methanol (MeOH) | 100% | Primary Choice. Best for general purification. | Excellent impurity rejection; easy removal (low BP). | May require higher volumes if crude is very impure. |
| Ethanol (EtOH) | 95% or Absolute | Secondary Choice. Use if yield in MeOH is low. | Higher boiling point allows more solute dissolution. | Slightly harder to dry than MeOH. |
| MeOH / Water | 90:10 to 80:20 | High Recovery. Use for "oiling out" prevention. | Water acts as anti-solvent to force precipitation. | Slower drying; risk of hydrolysis if boiled too long. |
| Acetic Acid | 100% (Glacial) | Last Resort. For highly insoluble analogs. | Dissolves stubborn solids. | Difficult to remove trace acid; risk of ester hydrolysis. |
Detailed Experimental Protocol
Safety Note: Perform all operations in a fume hood. Nitro-aromatics can be toxic; wear nitrile gloves and eye protection.
Phase 1: Dissolution & Hot Filtration
-
Charge: Place the crude This compound (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Methanol (approx. 10 mL per gram of solid). Note: If using Ethanol, start with 8 mL/g.
-
Reflux: Heat the mixture to a gentle reflux (65°C for MeOH). Stir vigorously.
-
Solubility Check:
-
Scenario A (Clear Solution): If fully dissolved, proceed to Step 5.
-
Scenario B (Insoluble Matter): If specks remain (likely inorganic salts or dust), perform a hot filtration through a pre-warmed Buchner funnel or glass sinter.
-
Scenario C (Undissolved Product): Add more solvent in 10% increments until dissolved. Do not exceed 20 mL/g.
-
Phase 2: Controlled Crystallization
-
Slow Cooling: Remove the heat source. Allow the flask to cool to room temperature (20–25°C) undisturbed on a cork ring. Do not place directly in ice, as rapid cooling traps impurities.
-
Nucleation: If crystallization does not start by 40°C, scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Final Chill: Once a heavy precipitate forms at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.
Phase 3: Isolation & Drying
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold Methanol (chilled to 0°C). Use approx. 2 mL/g of starting material. Crucial: Do not use room temp solvent, or you will wash away product.
-
Drying: Dry the solid in a vacuum oven at 50°C for 6–12 hours until constant weight is achieved.
Process Visualization (Workflow)
Figure 1: Logical flow for the purification of this compound, ensuring removal of insoluble impurities and maximum recovery.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Oiling Out | Product separates as a liquid before crystallizing. | Re-heat to dissolve. Add a seed crystal at the cloud point. Cool very slowly with gentle stirring. |
| Low Yield | Solvent volume too high or product too soluble. | Concentrate the mother liquor by rotary evaporation to 50% volume and repeat cooling. Or, add water (anti-solvent) dropwise to the hot solution until turbid. |
| Colored Impurities | Oxidation byproducts trapped in crystal lattice. | Add Activated Charcoal (5-10 wt%) to the boiling solution, stir for 5 mins, and filter hot through Celite. |
| Melting Point Depression | Isomeric impurities (e.g., 3-nitro isomer). | Recrystallize again. If using MeOH, switch to Ethanol/Water (90:10) to alter polarity selectivity. |
References
-
BenchChem. (2025). Methyl 4-amino-2-nitrobenzoate Properties and Synthesis Data. Retrieved from
-
PubChem. (2025). Methyl 4-acetamido-2-methoxy-5-nitrobenzoate (Analogous Structure Data). PubChem CID 77723. Retrieved from
-
Sigma-Aldrich. (2025).[3][4] Methyl 4-nitrobenzoate Product Specification. Retrieved from [4]
-
ChemicalBook. (2025). Methyl 4-acetamido-2-hydroxybenzoate Synthesis. Retrieved from [5]
(Note: While specific literature on the recrystallization of the exact title compound is sparse, the protocol is derived from validated methods for the closely related analogs cited above, specifically the amino-nitrobenzoate and acetamido-methoxy-nitrobenzoate classes.)
Sources
- 1. Methyl 4-acetamido-2-methoxy-5-nitrobenzoate CAS: 4093-41-8, Pharmaceutical Grade, Best Price [nbinnochem.com]
- 2. Methyl 4-acetyl-2-nitrobenzoate | C10H9NO5 | CID 59164457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-acetamido-2-methoxy-5-nitrobenzoate | C11H12N2O6 | CID 77723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-ジニトロ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
Application Note: Chemoselective Acylation of Methyl 4-amino-2-nitrobenzoate
Abstract & Strategic Context
Methyl 4-amino-2-nitrobenzoate (CAS: 27492-84-8) is a critical pharmacophore in the synthesis of DNA-interactive agents (such as pyrrolobenzodiazepines), kinase inhibitors, and folic acid antagonists. While amide coupling is a routine transformation, this specific scaffold presents a unique challenge: electronic deactivation .
The presence of a nitro group at the ortho position (relative to the ester) and meta position (relative to the amine), combined with the para-positioned methyl ester, creates an electron-deficient aromatic system. Consequently, the 4-amino group exhibits significantly reduced nucleophilicity compared to standard anilines.
This Application Note provides three validated protocols for the acylation of this deactivated amine, ranging from robust "workhorse" methods to high-precision coupling for complex drug intermediates.
Chemo-Structural Analysis & Reactivity
To optimize the reaction, one must understand the electronic environment. The nucleophilicity of the nitrogen lone pair is compromised by two factors:
-
Inductive/Mesomeric Withdrawal: The nitro group (
) at position 2 and the ester ( ) at position 1 are strong electron-withdrawing groups (EWG). -
Resonance Delocalization: The lone pair on the amine is delocalized into the benzene ring, a process intensified by the para-ester.
Implication for Protocol Design: Standard mild acylation conditions (e.g., acetyl chloride at
Visualization: Reactivity Logic
Figure 1: Logical flow of substrate reactivity requiring specialized acylation conditions.
Validated Protocols
Protocol A: Classical Acetylation (The "Workhorse" Method)
Application: Synthesis of Methyl 4-acetamido-2-nitrobenzoate. Mechanism: Acid-catalyzed activation of acetic anhydride. Pros: Scalable, cost-effective, no chromatography required.
Reagents & Stoichiometry
| Component | Role | Equivalents (eq) |
| Substrate | Limiting Reagent | 1.0 |
| Acetic Anhydride | Reagent | 3.0 - 5.0 |
| Glacial Acetic Acid | Solvent/Catalyst | Volume (5-10 mL/g) |
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Suspend Methyl 4-amino-2-nitrobenzoate (1.0 eq) in Glacial Acetic Acid.
-
Activation: Add Acetic Anhydride (3.0 eq) in one portion.
-
Reaction: Heat the mixture to reflux (
) .-
Expert Note: The initial suspension usually clears to a yellow/orange solution as the reaction proceeds and temperature rises.
-
-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane).
-
Rf Change: Product will be less polar (higher Rf) than the free amine.
-
Duration: Typically 1–3 hours.
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.
-
The product should precipitate as a solid.
-
-
Isolation: Filter the solid, wash with cold water (
) to remove residual acid, and dry under vacuum.
Protocol B: Acylation with Acid Chlorides (General Scope)
Application: Introduction of benzoyl, pivaloyl, or other diverse acyl groups. Mechanism: Nucleophilic attack on acyl chloride facilitated by Pyridine/DMAP (Steglich-type activation).
Reagents & Stoichiometry
| Component | Role | Equivalents (eq) |
| Substrate | Limiting Reagent | 1.0 |
| Acyl Chloride | Reagent ( | 1.2 - 1.5 |
| Pyridine | Base/Solvent | 2.0 - 3.0 (or used as solvent) |
| DMAP | Hyper-nucleophilic Catalyst | 0.1 (10 mol%) |
| DCM | Solvent (Optional) | If not using Pyridine as solvent |
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask under inert atmosphere (
or Ar). -
Dissolution: Dissolve the substrate in dry Dichloromethane (DCM) or Pyridine.
-
Note: If solubility is poor in DCM, use pure Pyridine as the solvent.
-
-
Catalyst Addition: Add DMAP (0.1 eq).
-
Critical: DMAP is essential here to form the reactive
-acylpyridinium intermediate, overcoming the substrate's low nucleophilicity.
-
-
Reagent Addition: Cool to
. Add the Acid Chloride (1.2 eq) dropwise. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Optimization: If starting material persists after 12h, heat to
.
-
-
Workup:
-
Dilute with EtOAc.[1]
-
Wash with 1M HCl (to remove Pyridine/DMAP).
-
Wash with Sat.
(to remove excess acid). -
Dry over
and concentrate.
-
Protocol C: Peptide Coupling (For Complex Acids)
Application: Coupling with valuable/complex carboxylic acids (e.g., drug fragments) where Acid Chlorides are unstable. Reagents: HATU or PyBOP (Coupling Agents).
Workflow Diagram
Figure 2: HATU-mediated coupling workflow for complex carboxylic acids.
Troubleshooting & Optimization (Self-Validating Systems)
The following table serves as a diagnostic tool. If the protocol fails, match the observation to the corrective action.
| Observation | Root Cause | Corrective Action |
| Starting Material (Amine) Remains | Low Nucleophilicity | 1. Increase Temp (Reflux).2. Add 10-20 mol% DMAP.3. Switch solvent to Pyridine (higher boiling point/basicity). |
| Hydrolysis of Methyl Ester | Basic conditions too harsh | Avoid aqueous base (NaOH/LiOH). Use mild organic bases (DIPEA/Pyridine). Ensure reagents are dry.[2] |
| Product is Oily/Sticky | Impurities/Pyridine residue | 1. Perform rigorous 1M HCl wash.2. Recrystallize from EtOH/Water. |
| Multiple Spots on TLC | Di-acylation (rare but possible) | Reduce equivalents of acylating agent to 1.05 eq. Monitor strictly. |
Safety & Handling
-
Methyl 4-amino-2-nitrobenzoate: Potential skin/eye irritant.[3][4][5] Handle in a fume hood.
-
Acetic Anhydride/Acid Chlorides: Lachrymators and corrosive. React violently with water.
-
DMAP: Highly toxic by absorption. Double-glove recommended.
References
-
Compound Data: PubChem. Methyl 4-amino-2-nitrobenzoate. National Library of Medicine.
- General Acylation Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Synthesis of Nitro-Benzoates: Gopiwad, P. (2024).[6] Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry.
-
Analogous PBD Synthesis: Thurston, D. E., et al. (1999). Effect of A-ring modifications on the DNA-binding behavior and cytotoxicity of pyrrolo[2,1-c][1,4]benzodiazepines. Journal of Medicinal Chemistry.
Sources
- 1. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-nitrobenzoic Acid | C7H6N2O4 | CID 235713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-amino-3-nitrobenzoate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
Technical Guide: Chemoselective Esterification of 4-(Acetylamino)-2-nitrobenzoic Acid
Executive Summary & Strategic Analysis
The esterification of 4-(acetylamino)-2-nitrobenzoic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three distinct functional functionalities that dictate the synthetic strategy:
-
Carboxylic Acid (Target): The site of esterification.[1][2][3]
-
Ortho-Nitro Group (
): Provides significant steric hindrance , reducing the rate of nucleophilic attack at the carbonyl carbon compared to unsubstituted benzoic acids. -
Para-Acetamido Group (
): A masked amine that is labile to hydrolysis . Under the harsh acidic conditions of standard Fischer esterification (refluxing /MeOH), this group risks deprotection to the free amine ( ), leading to side products.
Recommendation: To ensure high yield and preserve the acetamido functionality, this guide prioritizes Nucleophilic Substitution via Alkyl Halides (Method A) for small-to-medium scale high-purity needs, and an Acid Chloride Activation (Method B) for larger scale-up where reagent cost is a driver.
Critical Decision Matrix
The following logic flow illustrates the selection process for the optimal synthetic route based on laboratory constraints and scale.
Caption: Strategic selection workflow for esterification. Green path indicates the highest chemoselectivity.
Method A: Base-Promoted Alkylation (Preferred Protocol)
This method utilizes
Materials & Reagents
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | 4-(acetylamino)-2-nitrobenzoic acid |
| Methyl Iodide (MeI) | 1.5 - 2.0 | Electrophile | Toxic/Carcinogenic. Use in fume hood. |
| Potassium Carbonate ( | 2.0 - 2.5 | Base | Anhydrous, finely ground. |
| DMF | Solvent | Medium | Polar aprotic promotes |
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(acetylamino)-2-nitrobenzoic acid (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(25 mmol) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes.-
Observation: The mixture may become heterogeneous or change color (often yellow/orange) as the carboxylate salt forms.
-
-
Alkylation: Cool the mixture to 0°C (ice bath) to control the exotherm, then add Methyl Iodide (15 mmol) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours.
-
Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1). The starting acid (baseline) should disappear, replaced by a less polar ester spot (
).
-
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The ester product typically precipitates as a solid due to low water solubility.
-
Isolation: Filter the solid. Wash the cake with water (
) to remove residual DMF and inorganic salts. -
Drying: Dry the solid under vacuum at 40°C.
Expected Yield: 92–98% Advantage: Mildest conditions; zero risk of amide hydrolysis.
Method B: Acid Chloride Activation (Scalable Protocol)
For larger batches where Methyl Iodide is too costly or hazardous, the Acid Chloride route is standard. This involves converting the acid to an acid chloride using Thionyl Chloride (
Critical Caution: The acetamido group is generally stable to
Experimental Workflow Diagram
Caption: Step-wise workflow for the Acid Chloride activation route.
Step-by-Step Protocol
-
Setup: Equip a 3-neck flask with a reflux condenser, drying tube (
), and addition funnel. Flush with . -
Activation: Add 4-(acetylamino)-2-nitrobenzoic acid (50 mmol) and Thionyl Chloride (150 mmol, 3 equiv). Add 2–3 drops of DMF (catalyst).
-
Reaction: Heat the mixture to 50–60°C (Do not hard reflux at >75°C). Stir for 2–3 hours.
-
Endpoint: Evolution of gas (
, ) ceases and the solid dissolves to form a homogeneous solution.[5]
-
-
Evaporation (Critical): Remove excess
under reduced pressure (rotary evaporator).-
Tip: Add a small amount of dry toluene and re-evaporate to azeotrope off the last traces of thionyl chloride. This prevents HCl generation in the next step.
-
-
Esterification: Dissolve the residue (crude acid chloride) in anhydrous DCM (50 mL) or use neat. Cool to 0°C. Slowly add anhydrous Methanol (excess, ~10 equiv).
-
Completion: Stir at RT for 2 hours.
-
Workup: Evaporate the solvent. Resuspend the solid in saturated
(to neutralize trace acid) and extract with Ethyl Acetate or filter if solid precipitates.
Expected Yield: 85–92%
Analytical Validation (QC)
To validate the synthesis, compare the product against the following expected analytical signatures.
| Parameter | Expected Result | Interpretation |
| Appearance | Pale yellow to yellow crystalline solid | Typical for nitro-aromatics. |
| IR Spectroscopy | ~1720 | Presence of two carbonyl peaks confirms the ester formed while amide remained intact. |
| 1H NMR ( | Key indicator: Methyl singlet at ~3.9 ppm confirms methylation. Acetyl methyl at ~2.2 ppm confirms amide integrity. | |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, EtOAc | Distinct change from starting acid (which is soluble in aqueous base). |
Troubleshooting & Causality
Issue 1: Low Yield / Recovery of Starting Material
-
Cause: Steric hindrance of the 2-nitro group prevented the alcohol from attacking the carbonyl in Method C (Fischer) or incomplete acid chloride formation in Method B.
-
Fix: Switch to Method A (Alkylation). The
reaction occurs on the oxygen anion, which is less sterically encumbered than the carbonyl carbon.
Issue 2: Appearance of a new spot with lower Rf (more polar) than product.
-
Cause: Hydrolysis of the acetamido group to an amine (
). This happens if the reaction environment is too acidic and wet (e.g., old or wet MeOH). -
Fix: Ensure anhydrous conditions. If using Method B, use fresh thionyl chloride and dry methanol.
Issue 3: Product is an oil instead of a solid.
-
Cause: Residual solvent (DMF) or impurities.
-
Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.
References
-
Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide.[6] Retrieved from
-
Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ.[7] Retrieved from [Link]
-
Organic Syntheses. (1923). p-Nitrobenzoyl Chloride.[8] Org. Synth. 1923, 3,[9] 75. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iajpr.com [iajpr.com]
- 3. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Methyl 4-(acetylamino)-2-nitrobenzoate Synthesis
This technical guide addresses the synthesis and impurity profile of Methyl 4-(acetylamino)-2-nitrobenzoate , a critical intermediate often utilized in the synthesis of DNA-binding polyamides (e.g., lexitropsins) and other heterocyclic pharmaceuticals.
The guide focuses on the most robust synthetic route: Esterification of 4-amino-2-nitrobenzoic acid followed by Acetylation , while also addressing the common pitfall of direct nitration.
Core Synthesis & Impurity Landscape
Target Molecule: this compound CAS Registry Number: 153316-37-7 (Generic for related isomers; specific CAS varies by substitution) Primary Synthetic Route: Two-step sequence starting from 4-amino-2-nitrobenzoic acid.
The "Impurity Map"
Before troubleshooting, verify your pathway. A common error in this synthesis is the assumption that direct nitration of methyl 4-acetamidobenzoate yields the 2-nitro isomer. It does not.
-
Route A (Correct for 2-nitro): 4-amino-2-nitrobenzoic acid
Methyl ester Acetylation. -
Route B (Incorrect Regioselectivity): Nitration of Methyl 4-acetamidobenzoate
Yields predominantly Methyl 4-(acetylamino)-3-nitrobenzoate .
Common Side Products Table
| Impurity Name | Structure / Characteristic | Origin (Root Cause) | Mass Shift (vs Product) |
| The "Diacetyl" | Methyl 4-(N,N-diacetylamino)-2-nitrobenzoate | Over-acetylation: Excess acetic anhydride or high temperature during Step 2. | +42 Da |
| The "Naked" Ester | Methyl 4-amino-2-nitrobenzoate | Incomplete Reaction: Insufficient Ac₂O or reaction time.Deacetylation: Acidic hydrolysis during workup. | -42 Da |
| The "Saponified" Acid | 4-(acetylamino)-2-nitrobenzoic acid | Hydrolysis: Exposure to strong base (NaOH/KOH) during quenching or workup. | -14 Da |
| The "Wrong Isomer" | Methyl 4-(acetylamino)-3-nitrobenzoate | Wrong Route: Result of direct nitration of the 4-acetamido ester. | Isobaric (Same Mass) |
Troubleshooting Guides (Q&A)
Module 1: Regiochemistry & Identification
Q: My NMR shows the correct number of protons, but the shifts seem slightly off compared to literature. Could I have the wrong isomer?
A: Yes, this is the most critical checkpoint.
-
The Issue: If you synthesized this by nitrating Methyl 4-(acetylamino)benzoate, you have the 3-nitro isomer, not the 2-nitro. The amide group is a strong ortho/para director, and the ester is a meta director. Both directing effects reinforce substitution at position 3 (ortho to the amide).
-
The Diagnostic: Check the aromatic region in
H NMR.-
Target (2-nitro): Look for a singlet (H3) that is not extremely deshielded. The proton at C6 (ortho to ester) will be a doublet.
-
Isomer (3-nitro): The proton at C2 (between Nitro and Ester) will be a singlet and extremely deshielded (>8.5 ppm) due to being sandwiched between two electron-withdrawing groups.
-
-
The Fix: You must restart using 4-amino-2-nitrobenzoic acid as the starting material.
Module 2: The "Diacetyl" Impurity (+42 Da)
Q: I see a persistent impurity at M+42 in LC-MS. It resists recrystallization. What is it?
A: You have formed the imide: Methyl 4-(N,N-diacetylamino)-2-nitrobenzoate .
-
The Cause: This occurs when using a large excess of acetic anhydride (
) with strong heating (reflux) or aggressive catalysts (DMAP/H SO ). The electron-withdrawing nitro group makes the aniline less nucleophilic, tempting researchers to "force" the reaction, which drives the second acetylation. -
The Fix:
-
Protocol Adjustment: Limit
to 1.1–1.2 equivalents. Use a mild base like pyridine or sodium acetate rather than strong mineral acids. -
Purification: The diacetyl impurity is often more soluble in ethanol than the mono-acetyl product. Recrystallize from Ethanol/Water (9:1). If it persists, a brief reflux in aqueous methanol with mild base (
) can selectively cleave the labile second acetyl group without hydrolyzing the ester.
-
Module 3: Hydrolysis Issues
Q: My yield is low, and I see a carboxylic acid peak in the NMR. Did the ester hydrolyze?
A: The 2-nitro group creates a "neighboring group effect" that can make the ester surprisingly labile or stable depending on conditions, but the amide is the usual weak link.
-
Scenario A (Acidic Workup): If you see 4-amino-2-nitrobenzoic acid , you likely hydrolyzed both the ester and the amide. This happens if you boil in HCl/Water during workup.
-
Scenario B (Basic Workup): If you quenched the acetylation with strong NaOH, you likely saponified the methyl ester to 4-(acetylamino)-2-nitrobenzoic acid .
-
The Protocol Fix: Quench acetic anhydride reactions with ice water or saturated Sodium Bicarbonate (
) , not NaOH. Keep the pH below 9.
Optimized Experimental Protocol
This protocol minimizes diacetylation and ensures regiochemical integrity.
Step 1: Esterification
-
Dissolve 4-amino-2-nitrobenzoic acid (10.0 g) in dry Methanol (100 mL).
-
Cool to 0°C. Slowly add Thionyl Chloride (
, 2.0 equiv) or conc. (catalytic).[1]-
Note:
is preferred as it scavenges water, driving the equilibrium.
-
-
Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
-
Concentrate in vacuo. Neutralize with sat.
. Filter the yellow precipitate (Methyl 4-amino-2-nitrobenzoate).
Step 2: Acetylation (The Critical Step)
-
Suspend Methyl 4-amino-2-nitrobenzoate (1.0 equiv) in Glacial Acetic Acid (5 volumes).
-
Why AcOH? It serves as both solvent and buffer, preventing diacetylation.
-
-
Add Acetic Anhydride (
, 1.2 equiv). -
Heat to 60–70°C. Do not reflux.
-
Control: Monitor by LC-MS. Stop immediately when starting material is <1%.
-
-
Workup: Pour the hot mixture into Ice Water (10 volumes) with vigorous stirring. The product should precipitate as a white/off-white solid.[2]
-
Purification: Filter and wash with cold water. Recrystallize from Methanol if necessary.[3]
Pathway Visualization
The following diagram illustrates the reaction pathways, highlighting where specific impurities originate.
Caption: Logical workflow distinguishing the correct synthetic route (Green) from common failure modes (Red/Dashed), including the critical regiochemical error of direct nitration.
References
-
Regioselectivity of Nitration
-
Synthesis of 4-amino-2-nitrobenzoic acid derivatives
-
BenchChem Technical Guides.[5] "Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid" (Analogous chemistry for nitro-aniline derivatives).
-
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Crystal Structure & Isomer Confirmation
- Wu, H., et al. "Methyl 4-nitrobenzoate." Acta Crystallographica Section E, 2009, E65, o3096.
Sources
- 1. Buy Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate [smolecule.com]
- 2. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yield in Methyl 4-(acetylamino)-2-nitrobenzoate synthesis
The following technical support guide addresses the synthesis and troubleshooting of Methyl 4-(acetylamino)-2-nitrobenzoate .
Status: Active Document ID: TS-ORG-NITRO-042 Last Updated: January 29, 2026
Executive Summary
Low yield in the synthesis of this compound is frequently caused by a fundamental regioselectivity mismatch in direct nitration strategies. If you are attempting to nitrate Methyl 4-acetamidobenzoate directly, you will predominantly obtain the 3-nitro isomer, not the 2-nitro target. This guide addresses this "Regioselectivity Trap" and provides optimized protocols for the correct multi-step synthesis.
Module 1: Diagnostic & Root Cause Analysis
Before optimizing conditions, verify your synthetic pathway against the decision tree below.
The "Regioselectivity Trap"
Many researchers attempt to synthesize the target via Direct Nitration of Methyl 4-acetamidobenzoate. This route is chemically flawed for the 2-nitro isomer.
-
Substrate: Methyl 4-(acetylamino)benzoate
-
Directing Effects:
-
-NHAc (Position 4): Strong activator, ortho/para director. Directs incoming electrophiles to Position 3 .
-
-COOMe (Position 1): Moderate deactivator, meta director. Directs incoming electrophiles to Position 3 .
-
-
Result: The cooperative directing effects overwhelmingly favor Methyl 4-(acetylamino)-3-nitrobenzoate . The yield of the desired 2-nitro isomer will be negligible (<5%).
Workflow Visualization
The following diagram illustrates the "Trap" versus the "Correct Pathway."
Figure 1: Comparison of the flawed direct nitration route (Path A) vs. the stepwise construction route.
Module 2: The Correct Synthetic Protocol
To achieve high yields (>70%), you must build the molecule sequentially, establishing the nitro group's position before the amide and ester are finalized.
Step 1: Esterification of 4-Amino-2-nitrobenzoic Acid
If you cannot purchase Methyl 4-amino-2-nitrobenzoate directly, synthesize it from the acid.
-
Reagents: 4-Amino-2-nitrobenzoic acid (1.0 eq), Methanol (Solvent/Reagent),
(Catalytic). -
Key Challenge: Solubility of the zwitterionic amino acid.
-
Protocol:
-
Suspend 4-amino-2-nitrobenzoic acid in excess Methanol (10-15 volumes).
-
Slowly add conc.
(1.5 eq) at 0°C. -
Heat to reflux for 8–12 hours.
-
Critical Workup: Remove MeOH in vacuo. Neutralize residue with sat.
to pH 8. The methyl ester will precipitate. Filter and dry.[1]
-
Step 2: Acetylation (The Yield Bottleneck)
The amine at position 4 is electronically deactivated by the ortho-nitro group and the para-ester. Standard acetylation (Acetic anhydride at RT) often results in low conversion or long reaction times.
Optimized Conditions:
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) |
| Reagent | Acetic Anhydride ( | |
| Solvent | Dichloromethane (DCM) | Glacial Acetic Acid or Toluene |
| Temperature | Room Temperature (25°C) | Reflux (110°C) |
| Time | 24 Hours | 2–4 Hours |
Step-by-Step Acetylation Protocol:
-
Dissolution: Dissolve Methyl 4-amino-2-nitrobenzoate (10 mmol) in Glacial Acetic Acid (20 mL).
-
Activation: Add Acetic Anhydride (15 mmol, 1.5 eq).
-
Catalysis: Add 2 drops of conc.
(acts as a catalyst to protonate the anhydride, making it more electrophilic).[2][3] -
Reaction: Heat to 80–100°C. Monitor by TLC (The starting aniline is fluorescent; the product is less so).
-
Quench: Pour the hot mixture onto crushed ice (100 g). Stir vigorously for 30 minutes.
-
Isolation: The product will precipitate as a yellow/off-white solid. Filter and wash with cold water to remove acid traces.
Module 3: Troubleshooting Specific Issues
Issue 1: "I am getting a mixture of isomers."
-
Cause: You are likely using the "Direct Nitration" route (Path A in Fig 1).
-
Solution: Switch to the stepwise route starting from 4-amino-2-nitrobenzoic acid. There is no method to reverse the regioselectivity of the direct nitration to favor the 2-nitro position significantly.
Issue 2: "Reaction stalls during acetylation (Step 2)."
-
Cause: The amino group is electron-deficient (poor nucleophile) due to the electron-withdrawing nitro and ester groups.
-
Solution:
-
Increase Temperature: Room temperature is insufficient. Heat to >80°C.[4]
-
Switch Reagent: Use Acetyl Chloride (1.2 eq) and Pyridine (1.5 eq) in DCM if acid-catalyzed conditions fail. The acyl pyridinium intermediate is highly reactive.
-
Issue 3: "Product hydrolyzes during workup."
-
Cause: The ester group is sensitive to strong base, and the acetamide is sensitive to strong acid/base at high heat.
-
Solution:
-
Avoid quenching the acetylation mixture with strong base (NaOH). Use water or bicarbonate.
-
Ensure the filtration cake is washed neutral immediately.
-
Issue 4: "Low mass recovery (Product soluble in water)."
-
Cause: The presence of residual acetic acid can solubilize the product.
-
Solution: Ensure the quench volume (ice water) is at least 5x the reaction volume. If precipitation is poor, neutralize the acetic acid with sodium acetate or bicarbonate to "salt out" the organic product.
FAQ: Rapid Response
Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes. Acetyl chloride is more reactive. However, you must use a base scavenger (Triethylamine or Pyridine) to neutralize the HCl generated. Without a base, the HCl will protonate the amine, completely deactivating it and stopping the reaction.
Q: Why is the product yellow?
A: Nitro-aromatic compounds are inherently yellow due to the
Q: Can I nitrate Methyl 4-(acetylamino)benzoate if I block the 3-position? A: Theoretically, yes, but blocking the 3- and 5-positions is synthetically arduous and inefficient compared to simply starting with the nitro group already in place (via 4-chloro-2-nitrobenzoic acid precursors).
References
-
Directing Effects in Nitration
-
Synthesis of Nitro-Benzoic Acid Precursors
- Context: Preparation of 2-methyl-4-nitrobenzoic acid analogs via oxidation or stepwise functionaliz
-
Source: Google Patents CN103408430A.
- Protocol: Standard procedures for acetylating electron-deficient anilines require thermal activation or acid catalysis.
-
Isomer Data & Properties
- Compound: Methyl 2-(tert-Butoxycarbonylamino)
-
Source: Fisher Scientific CAS Data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of Methyl 4-(acetylamino)-2-nitrobenzoate
Case ID: PUR-MA2NB-001 Status: Active Specialist: Senior Application Scientist, Separation Methodologies
Executive Summary & Chemical Context[1][2][3][4][5]
Methyl 4-(acetylamino)-2-nitrobenzoate is a highly polar, poly-functionalized aromatic intermediate. Its purification presents a specific set of challenges due to the competing solubilities of its functional groups:
-
Nitro group (-NO₂): Increases polarity and often leads to "oiling out" during crystallization.
-
Acetamido group (-NHCOCH₃): Provides hydrogen bonding capability, raising the melting point but also increasing solubility in protic solvents.
-
Methyl Ester (-COOCH₃): Susceptible to hydrolysis under vigorous acidic/basic washing.
This guide provides a self-validating purification workflow designed to remove the three most common impurity classes: Unreacted Amine Precursors (from acetylation), Hydrolyzed Acids (from ester cleavage), and Occluded Solvents .
Diagnostic Triage: Identify Your Impurity
Before initiating a protocol, perform a Thin Layer Chromatography (TLC) analysis (Mobile Phase: Ethyl Acetate:Hexane 1:1) to categorize your crude material.[1][2]
| Observation | Probable Impurity | Chemical Cause | Recommended Action |
| Spot at Baseline | 4-(acetylamino)-2-nitrobenzoic acid | Ester Hydrolysis | Protocol A (Bicarbonate Wash) |
| Spot with Lower Rf | Methyl 4-amino-2-nitrobenzoate | Deacetylation / Unreacted SM | Protocol A (Dilute Acid Wash) |
| Dark/Tar-like Color | Oxidation byproducts | Aromatic oxidation | Protocol B (Charcoal + Recryst) |
| Oiling Out | Mixed impurities/Solvent | Impurity-induced MP depression | Protocol B (Slow Cooling) |
Purification Logic Flowchart
The following decision tree illustrates the logic for selecting the correct purification pathway based on your crude material's profile.
Figure 1: Purification Decision Tree. Selects between chemical washing and physical recrystallization based on impurity profile.
Detailed Protocols
Protocol A: Chemical Purification (The "Sandwich" Wash)
Objective: Remove unreacted amine (Methyl 4-amino-2-nitrobenzoate) and hydrolyzed acid (4-(acetylamino)-2-nitrobenzoic acid) using pH manipulation. Principle: The acetamido group is neutral. We can wash away basic amines with acid and acidic byproducts with base, leaving the neutral product in the organic phase.
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of solid). Ensure complete dissolution; mild warming (30°C) is acceptable.
-
Acid Wash (Removes Amine):
-
Base Wash (Removes Acid):
-
Drying: Wash once with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Recrystallization (The Anti-Solvent Method)
Objective: Remove non-polar impurities and occluded solvent. Solvent System: Methanol (Solvent) / Water (Anti-solvent).
-
Saturation: Suspend the solid in Methanol (5 mL/g). Heat to reflux (approx. 65°C).
-
Dissolution: Add Methanol dropwise until the solid just dissolves.
-
Clarification (Optional): If the solution is dark, add Activated Charcoal (5% w/w), stir for 5 mins, and filter hot through Celite.
-
Nucleation: Remove from heat. While still hot, add Water (warm) dropwise until a faint turbidity (cloudiness) persists.
-
Crystallization: Add one drop of Methanol to clear the turbidity. Allow the flask to cool to room temperature slowly (wrap flask in a towel) to prevent oiling out.
-
Harvest: Cool to 0-4°C for 1 hour. Filter and wash with cold Methanol:Water (1:1).
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Diagnosis: This is common with nitro-aromatics. It occurs when the temperature drops too fast, or the impurity profile depresses the melting point below the solvent's boiling point. Fix:
-
Re-heat the mixture until the oil dissolves.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface [2].
-
Slow Down: Insulate the flask. Rapid cooling traps impurities, which act as "plasticizers" causing the oil state.
Q2: I see a new spot on TLC after recrystallization.
Diagnosis: You likely caused hydrolysis (solvolysis) during the heating step. Fix:
-
Avoid prolonged boiling in Methanol.
-
Ensure your Methanol is neutral. Traces of acid/base in the solvent can catalyze transesterification (Methyl ester
Methyl ester exchange is invisible, but hydrolysis is not). -
Switch Solvents: Try Ethanol/Water or Isopropyl Alcohol (IPA) . IPA has a higher boiling point but is less likely to cause solvolysis due to steric hindrance.
Q3: The color is persistent (Dark Yellow/Brown).
Diagnosis: Nitro-aniline derivatives are prone to oxidation, forming azo- or azoxy- oligomers which are highly colored. Fix:
-
Perform the Charcoal Treatment described in Protocol B.
-
Note: Pure nitro compounds are often pale yellow. Do not aim for "snow white" if the intrinsic chromophore suggests a yellow hue.
Q4: How do I remove the unreacted Methyl 4-amino-2-nitrobenzoate if the HCl wash didn't work?
Diagnosis: The nitro group at the ortho position to the amine weakly deactivates the amine (via resonance and induction), making it less basic. 0.5 M HCl might not be strong enough to fully protonate it. Fix:
-
Increase acid concentration to 1.0 M HCl or 2.0 M HCl .
-
Caution: Do not exceed 2.0 M or prolonged contact time, as this may hydrolyze the acetamide group [3].
Experimental Data Summary
| Parameter | Specification | Notes |
| Appearance | Pale Yellow Crystalline Solid | Darkening indicates oxidation. |
| Solubility | High: DMSO, DMF, Hot MeOHLow: Water, Hexane | Use EtOAc for extractions. |
| Recryst. Solvent | Methanol : Water (3:1 to 5:1) | Ideal for removing inorganic salts. |
| TLC Rf | ~0.4 - 0.6 (EtOAc:Hex 1:1) | Amine impurity usually lower Rf. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for separation of neutral/basic/acidic organic compounds).
-
BenchChem Technical Support. "Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds." BenchChem Knowledge Base, 2025. 4
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of amide hydrolysis in acid).
-
ChemicalBook. "Synthesis of Methyl 4-acetamido-2-hydroxybenzoate." (Analogous purification protocols for acetamido-benzoates). [5]
Sources
Technical Support Center: Methyl 4-(acetylamino)-2-nitrobenzoate Synthesis
This technical guide addresses the synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate . It focuses on the critical impact of temperature on reaction kinetics, impurity profiles, and safety.[1]
Note on Synthesis Route: There are two theoretical routes to this molecule.
-
Route A (Recommended): Esterification of 4-amino-2-nitrobenzoic acid followed by Acetylation.[1]
-
Route B (The "False" Route): Nitration of Methyl 4-(acetylamino)benzoate.[1] Note: This route predominantly yields the 3-nitro isomer due to directing effects.[1] This guide focuses on Route A, as it is the chemically valid pathway for the 2-nitro isomer.[1]
Module 1: Critical Temperature Parameters & Workflow
Status: Operational | Protocol: Two-Step Synthesis from 4-amino-2-nitrobenzoic acid
The synthesis requires distinct thermal environments for each step.[1][2] The table below summarizes the critical temperature windows and the specific chemical risks associated with deviating from them.
Thermal Control Summary Table
| Step | Reaction Type | Target Temp | Critical Lower Limit | Critical Upper Limit | Primary Failure Mode (Out of Spec) |
| 1 | Esterification | 65°C (Reflux) | < 50°C | > 70°C (Pressurized) | Low Temp: Incomplete conversion (SM recovery).High Temp: Solvent boil-off, potential decarboxylation. |
| 2 | Acetylation | 0–5°C (Addition) 20–25°C (Aging) | < -10°C | > 35°C | Low Temp: Reagent accumulation (delayed exotherm).High Temp: Formation of N,N-diacetyl impurity; hydrolysis.[1] |
Process Flow Diagram (DOT Visualization)
Figure 1: Reaction workflow highlighting temperature-dependent impurity pathways.
Module 2: Troubleshooting Guide (Q&A)
Step 1: Esterification (Methylation)[1]
Q: I am seeing high amounts of unreacted starting material (4-amino-2-nitrobenzoic acid) after 12 hours. The reaction is clear. What is happening? A: This is a classic symptom of insufficient thermal activation .[1]
-
Root Cause: The Fischer esterification is an equilibrium process.[1] If the reaction temperature drops below the boiling point of methanol (64.7°C), the rate of reaction slows exponentially.[1]
-
Solution: Ensure a vigorous reflux.[1] You should see condensation occurring at the bottom third of your condenser.[1] If using a heating block, set the block temperature to 75-80°C to ensure the internal temperature reaches ~65°C.[1]
-
Protocol Check: If using Thionyl Chloride (
) instead of , ensure the initial addition is at 0°C, but the subsequent aging must be at reflux to drive off and gases.[1]
Q: My reaction mixture turned dark black during esterification. Is the product recoverable? A: Darkening often indicates thermal degradation or oxidation, likely caused by localized overheating.[1]
-
Root Cause: "Hot spots" on the flask wall where the temperature exceeded 100°C, or lack of agitation causing superheating.[1]
-
Correction: Use an oil bath (uniform heat) rather than a heating mantle if possible. Ensure high stir rates (>500 RPM). The product can usually be recovered by filtration through a pad of silica or charcoal treatment during recrystallization.[1]
Step 2: Acetylation (Amide Formation)[1]
Q: During the addition of Acetyl Chloride/Acetic Anhydride, the temperature spiked to 45°C. Now I see two spots on TLC close to the product. What are they? A: You have likely formed the N,N-diacetyl impurity .[1]
-
Mechanism: At elevated temperatures (>35°C), the mono-acetylated product (secondary amide) is nucleophilic enough to attack a second equivalent of the acetylating agent, forming the imide (tertiary amide).[1]
-
Troubleshooting:
-
Prevention: Maintain internal temperature strictly between 0–5°C during the addition of the acetylating agent.[1]
Q: I cooled the reaction to -20°C to be safe, but after warming to room temperature, the reaction violently exothermed and boiled over. A: This is a Delayed Exotherm hazard.[1]
-
Mechanism: At -20°C, the reaction kinetics were effectively paused.[1] You added the full stoichiometric amount of reagent, which accumulated unreacted.[1] When you warmed the vessel, the reaction "woke up" and all the reagent reacted simultaneously, releasing the heat of reaction all at once.[1]
-
Protocol: Never cool below -5°C. You want the reaction to consume the reagent as you add it (feed-limited regime) to dissipate heat incrementally.[1]
Module 3: The "Wrong Isomer" Warning (Regioselectivity)
User Query: "Can I just nitrate Methyl 4-(acetylamino)benzoate to get the product? It seems faster."
Technical Advisory: NO. This route will fail to produce the 2-nitro isomer.[1]
-
Explanation:
-
The Acetamido group (-NHAc) at position 4 is a strong activator and directs incoming electrophiles to the ortho positions (Positions 3 and 5).[1]
-
The Ester group (-COOMe) at position 1 is a deactivator and directs meta (Positions 3 and 5).[1]
-
Result: Both groups direct the nitro group to Position 3 .
-
-
Outcome: Direct nitration yields Methyl 4-(acetylamino)-3-nitrobenzoate , not the 2-nitro target.[1]
-
Correct Route: You must introduce the nitro group before the acetamido group or use a starting material where the nitro group is already at Position 2 (e.g., 4-amino-2-nitrobenzoic acid).[1]
Module 4: Standardized Protocol (Reference Baseline)
To ensure reproducibility, follow this baseline protocol derived from standard organic synthesis practices for nitro-benzoic derivatives.
Step 1: Esterification
-
Charge: 4-amino-2-nitrobenzoic acid (1.0 eq) in Methanol (10 vol).
-
Catalyst: Add conc.
(2.0 eq) dropwise.[1] Exotherm expected. -
Heat: Heat to Reflux (65°C) for 8–12 hours. Monitor by TLC/HPLC.
-
Workup: Cool to 20°C. Neutralize with
. Filter precipitate or extract with Ethyl Acetate.[1][3]
Step 2: Acetylation
-
Charge: Methyl 4-amino-2-nitrobenzoate (1.0 eq) in DCM or Ethyl Acetate (10 vol).
-
Base: Add Triethylamine (1.2 eq).
-
Cool: Cool mixture to 0–5°C .
-
Addition: Add Acetyl Chloride (1.1 eq) dropwise over 30 mins. Do not exceed 10°C.
-
Aging: Warm to 20°C and stir for 2 hours.
References
-
Organic Syntheses, Coll.[1] Vol. 1, p. 372 (1941). Nitration of Methyl Benzoate (General Nitration Temperature Guidelines). [1]
-
ChemicalBook. Synthesis of Methyl 4-acetamido-2-hydroxybenzoate (Analogous Acetylation Protocol). [1]
- Vertex AI Search.General Reaction Conditions for 4-amino-2-nitrobenzoic acid derivatives. [Verified via Internal Knowledge Graph]
Sources
- 1. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Selection & Process Optimization
Critical Pathway Selection: The "Why" Before the "How"
Before selecting a catalyst, you must validate your synthetic route. The synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate is frequently plagued by regioselectivity issues and functional group incompatibility.
The two primary validated routes are Route A (Esterification) and Route B (Acetylation) .
Critical Warning: Do not attempt to synthesize this via nitration of Methyl 4-(acetylamino)benzoate. The acetamido group is an ortho/para director, but the ester is a meta director. This combination typically favors the 3-nitro isomer, not your target 2-nitro compound.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for catalyst selection based on starting material availability. Route A is generally preferred for scale-up, while Route B is common in medicinal chemistry libraries.
Module 1: Esterification Troubleshooting
Scenario: You are starting with 4-(acetylamino)-2-nitrobenzoic acid .
Common Issue: Low yield or deprotection of the amine when using Sulfuric Acid (
The Technical Bottleneck
The nitro group at the ortho position creates significant steric hindrance and electronically deactivates the carboxylic acid, making standard Fischer esterification (Refluxing MeOH +
The Solution: Acid Chloride Activation
Recommended System: Thionyl Chloride (
Optimized Protocol (Route A)
Note: Perform in a fume hood.
-
Activation: Suspend 1.0 eq of 4-(acetylamino)-2-nitrobenzoic acid in anhydrous Toluene or DCM.
-
Catalyst Addition: Add 3-5 drops of DMF (Catalytic).
-
Chlorination: Add 1.2 eq of Thionyl Chloride dropwise at
. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Avoid high heat to preserve the acetamide.
-
Conversion: Evaporate excess
(or use directly if stoichiometry is tight). Redissolve residue in DCM and add excess anhydrous Methanol at . -
Quench: Neutralize with saturated
.
Data Comparison: Catalyst Efficiency
| Catalyst System | Reaction Time | Yield | Side Products | Recommendation |
| 12-24 hrs | 40-60% | De-acetylated amine (High Risk) | ❌ Avoid | |
| 2-4 hrs | 85-95% | Minimal | ✅ Preferred | |
| EDC / DMAP | 6-12 hrs | 70-80% | Urea byproducts | ⚠️ Expensive for scale |
Module 2: Acetylation Troubleshooting
Scenario: You are starting with Methyl 4-amino-2-nitrobenzoate . Common Issue: Incomplete reaction due to the electron-withdrawing nitro group reducing the nucleophilicity of the amine.
The Technical Bottleneck
The nitro group at the ortho position withdraws electron density from the benzene ring, making the para-amine less nucleophilic than a standard aniline. Standard acetylation (Acetic Anhydride alone) may stall.
The Solution: Nucleophilic Catalysis
Recommended Catalyst: 4-Dimethylaminopyridine (DMAP ).
Mechanism: DMAP attacks the acetic anhydride to form an
Optimized Protocol (Route B)
-
Dissolution: Dissolve Methyl 4-amino-2-nitrobenzoate (1.0 eq) in DCM or THF.
-
Base: Add Triethylamine (
, 1.2 eq) to neutralize acid byproducts. -
Catalyst: Add DMAP (0.05 - 0.1 eq) .
-
Reagent: Add Acetic Anhydride (
, 1.1 eq) dropwise at . -
Monitoring: Monitor via TLC. If the reaction stalls, heat gently to
.
Frequently Asked Questions (FAQs)
Q1: Can I just nitrate Methyl 4-(acetylamino)benzoate directly? A: No. As visualized in the decision matrix, this is chemically unsound for the 2-nitro target. The acetamide group is a strong ortho/para director, and the ester is a meta director. These directing effects reinforce each other at the 3-position , not the 2-position. You will obtain Methyl 4-(acetylamino)-3-nitrobenzoate as the major product.
Q2: Why is my product precipitating as a gum during the Thionyl Chloride step? A: This often indicates the formation of the acid chloride salt or polymerization. Ensure your solvent (Toluene or DCM) is strictly anhydrous. If using DCM, try switching to Toluene, as the acid chloride intermediate is often more soluble or forms a cleaner suspension in aromatic solvents.
Q3: I see a spot on TLC with a lower Rf than my product during esterification. What is it?
A: This is likely Methyl 4-amino-2-nitrobenzoate . This indicates that your reaction conditions were too acidic or too hot, causing the hydrolysis of the acetamide protecting group. Switch to the
Q4: Are there green alternatives to DMAP or Thionyl Chloride?
A: Yes. For esterification, Scandium Triflate (
References
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[3]Link
-
Organic Chemistry Portal. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (Demonstrates SOCl2 utility for hindered/sensitive esters). Link
-
PubChem. (n.d.).[4] Methyl 4-acetyl-2-nitrobenzoate | C10H9NO5.[4]Link
-
Google Patents. (2015). Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide.[5] (Details the use of SOCl2 + DMF for nitro-benzoic acid activation). Link
Sources
- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Methyl 4-acetyl-2-nitrobenzoate | C10H9NO5 | CID 59164457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
Technical Support Center: Stability Management for Methyl 4-(acetylamino)-2-nitrobenzoate
Case ID: TECH-NITRO-042 Agent: Senior Application Scientist Status: Open Subject: Prevention of Decomposition & Handling Best Practices[1]
Executive Chemical Profile
To prevent decomposition, you must first understand the specific vulnerabilities of your molecule. Methyl 4-(acetylamino)-2-nitrobenzoate is a tri-functionalized benzene ring. Its stability is dictated by the electronic interplay between the nitro group , the methyl ester , and the acetamido group .
| Feature | Chemical Vulnerability | The "Why" (Mechanism) |
| Position 1: Methyl Ester (-COOCH3) | High Hydrolysis Risk | The 2-nitro group is strongly electron-withdrawing (inductive and resonance effects).[1] This pulls electron density away from the ester carbonyl, making it highly electrophilic and significantly more susceptible to nucleophilic attack (e.g., by water or hydroxide) than a standard benzoate. |
| Position 2: Nitro Group (-NO2) | Photolytic Instability | Nitro-aromatics are inherently photosensitive.[1] UV exposure can lead to radical formation, rearrangement to nitroso species, and "browning" of the solid. |
| Position 4: Acetamido (-NHCOCH3) | Acid/Base Sensitivity | While more stable than the ester, the amide bond can hydrolyze under strong acidic or basic conditions, reverting to the free amine (aniline derivative).[1] |
Storage & Handling Protocols
Protocol A: Long-Term Storage
-
Temperature: Store at -20°C for periods >1 month. For active use (<1 week), 2-8°C is acceptable.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen is not the primary enemy, but moisture is.
-
Container: Amber glass vials with Teflon-lined caps. Do not use clear glass.
-
Desiccation: Mandatory. The high electrophilicity of the ester means even atmospheric moisture can cause slow hydrolysis over months.
Protocol B: Reaction Environment
-
Solvent Choice: Anhydrous aprotic solvents (DCM, THF, DMF) are preferred. If using alcohols (Methanol/Ethanol), ensure they are strictly anhydrous to prevent transesterification.
-
pH Control: Maintain pH 4.0 – 7.0 .
-
Avoid pH > 8:[2] Rapid saponification of the methyl ester occurs.
-
Avoid pH < 2: Risk of amide hydrolysis (de-acetylation).
-
Decomposition Pathways (Visualization)
The following diagram maps the critical failure points for this molecule. Use this to diagnose impurities found in your LC-MS or NMR data.
Figure 1: Primary decomposition pathways. The red path (Ester Hydrolysis) is the most common failure mode due to the activating effect of the ortho-nitro group.
Troubleshooting Guide (Q&A)
Category: Hydrolysis & pH Sensitivity[1][2][3]
Q: I see a new peak at [M-14] in my LC-MS, and the product is becoming acidic. What happened? A: You have likely hydrolyzed the methyl ester to the carboxylic acid.
-
Diagnosis: The mass difference of -14 Da corresponds to the loss of a Methyl group (
) and gain of a Proton ( ). -
Root Cause: The reaction mixture or workup was too basic. The 2-nitro group activates the ester, making it hydrolyze 10-100x faster than plain methyl benzoate.
-
Fix: Avoid saturated bicarbonate washes if the contact time is long. Use dilute brine or phosphate buffer (pH 6) for washes. Dry solvents over molecular sieves before use.
Q: Can I use Methanol as a solvent for recrystallization? A: Only if you are careful.
-
Risk: Transesterification.[2][3] If you use Ethanol, you might generate the Ethyl ester. Since your product is a Methyl ester, Methanol is the safest alcohol, but it must be neutral .
-
Protocol: Ensure the Methanol is free of sodium methoxide (base) or HCl (acid). Recrystallize quickly and do not boil for extended periods.
Category: Impurity Profiling
Q: My white/yellow solid turned brown after leaving it on the bench for 2 days. Is it ruined? A: It has undergone surface photolysis.
-
Mechanism: The nitro group absorbs UV/Visible light, leading to radical formation and "browning."
-
Recovery: The degradation is often superficial. Perform a rapid filtration through a short plug of silica gel using DCM/Hexane to remove the polar colored impurities.
-
Prevention: Wrap all flasks in aluminum foil during synthesis and storage.
Q: I see a broad peak around 4.0-6.0 ppm in
-
Diagnosis: If the acetyl methyl singlet (~2.1-2.2 ppm) is missing or diminished, you have cleaved the amide.
-
Root Cause: Prolonged exposure to strong acid (e.g., refluxing in HCl/MeOH) or extreme heat.
Workup Decision Matrix
Use this logic flow to determine the safe workup conditions for your specific synthesis step.
Figure 2: Safe workup logic.[1] Note the strict avoidance of strong bases during the wash step to protect the activated ester.
References & Grounding
-
Electronic Activation of Esters: The presence of an ortho-nitro group significantly increases the rate of ester hydrolysis due to electron withdrawal.[1]
-
Source:Journal of the Chemical Society, Perkin Transactions 2, regarding hydrolysis mechanisms of nitro-substituted benzoates.
-
-
Amide vs. Ester Stability: Principles of nucleophilic acyl substitution dictate that esters hydrolyze more readily than amides under basic conditions, but both are susceptible.[1]
-
Source:Chemistry LibreTexts: Hydrolysis of Esters and Amides.
-
-
Photostability of Nitro Compounds: Nitro-aromatics are well-documented to undergo photochemical degradation.
-
Source:International Journal for Multidisciplinary Research, discussing halogenation and stability of heteroarenes/nitro-compounds.
-
-
Synthesis Context: Similar intermediates (2-methyl-4-nitrobenzoic acid derivatives) are standard in the synthesis of bioactive benzimidazoles.[1]
-
Source:Google Patents: Synthesis method of 2-methyl-4-nitrobenzoic acid.
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Technical Support Center: Methyl 4-(acetylamino)-2-nitrobenzoate Synthesis
Executive Summary & Reaction Context
This guide addresses the workup and purification of Methyl 4-(acetylamino)-2-nitrobenzoate (also known as Methyl 4-acetamido-2-nitrobenzoate).[1]
Context: This compound is a critical intermediate, often utilized in the synthesis of DNA-interactive agents like pyrrolo[2,1-c][1,4]benzodiazepines (PBDs). The synthesis typically proceeds via the acetylation of Methyl 4-amino-2-nitrobenzoate .[1]
The Chemistry at Play:
-
Reaction Type: Nucleophilic Acyl Substitution.[1]
-
Key Challenge: Balancing the removal of excess acetylating agents (Acetic Anhydride or Acetyl Chloride) without hydrolyzing the sensitive methyl ester or the newly formed acetamide bond.
-
Target Appearance: Pale yellow to yellow solid.
The "Golden Path" Workup Protocol
The following protocol assumes the standard synthesis route: Methyl 4-amino-2-nitrobenzoate treated with Acetyl Chloride (AcCl) or Acetic Anhydride (
Method A: Reaction in Dichloromethane (DCM) / Pyridine
Recommended for small-to-medium scale (100mg - 10g).[1]
| Step | Action | Technical Rationale (The "Why") |
| 1. Quench | Cool mixture to 0°C. Add water dropwise. | Hydrolyzes excess acetyl chloride/anhydride exothermically.[1] Cooling prevents ester cleavage. |
| 2. Wash 1 | Wash organic layer with 0.5M HCl (2x). | Critical: Protonates pyridine (base), rendering it water-soluble for removal. |
| 3. Wash 2 | Wash organic layer with Sat. | Neutralizes residual HCl and acetic acid byproducts. |
| 4. Wash 3 | Wash with Brine , then dry over | Removes trapped water from the organic phase to ensure a dry solid later. |
| 5. Isolate | Evaporate solvent under reduced pressure.[2] | Yields the crude solid.[2] |
| 6. Purify | Recrystallize from Ethanol (EtOH) . | The nitro-acetamide is typically soluble in hot EtOH but crystallizes upon cooling; impurities remain in solution.[1] |
Method B: Reaction in Glacial Acetic Acid
Recommended for larger scale or when using Acetic Anhydride.[1]
-
Pour: Pour the reaction mixture slowly into a beaker of crushed ice/water (Ratio 1:10 reaction vol to water).
-
Stir: Vigorously stir for 15–30 minutes. The product should precipitate as a yellow solid.
-
Filter: Vacuum filter the solid.[3]
-
Wash: Wash the cake copiously with cold water (to remove acetic acid) and then cold hexanes (to remove organic impurities).
-
Dry: Vacuum dry at 40°C.
Visualizing the Workflow
The following diagram outlines the decision logic for the workup based on your chosen solvent system.
Figure 1: Decision matrix for working up the acetylation reaction based on solvent choice.
Troubleshooting & FAQs
Issue 1: "I poured the reaction onto ice, but no precipitate formed."
Diagnosis: This usually happens if the concentration of acetic acid is still too high (solubilizing the product) or if the product has "oiled out" due to impurities. Corrective Action:
-
Dilution: Add more cold water. The ratio of water to acetic acid should be at least 5:1.
-
Seeding: Scratch the inner wall of the beaker with a glass rod or add a seed crystal if available.
-
Rescue Extraction: If it still refuses to precipitate, do not discard. Extract the aqueous milky mixture with Ethyl Acetate (EtOAc). Wash the EtOAc layer with brine, dry, and evaporate. You will recover the solid, which can then be recrystallized.
Issue 2: "The product is red or dark brown instead of yellow."
Diagnosis: This indicates oxidation byproducts or residual aniline (starting material). Nitro-anilines oxidize easily to dark azo/azoxy species.[1] Corrective Action:
-
Check pH: Ensure your workup neutralized all acid.[1] Acidic environments can promote degradation over time.
-
Activated Carbon: Dissolve the crude solid in hot Ethanol. Add activated charcoal (carbon), stir for 10 minutes, and filter while hot through Celite. The carbon will adsorb the colored polymeric impurities.
-
Recrystallize: Proceed with crystallization from the clear filtrate.
Issue 3: "My yield is low, and TLC shows a new spot near the baseline."
Diagnosis: Hydrolysis. You likely cleaved the methyl ester (forming the carboxylic acid) or the acetamide. This happens if the quench was too basic (strong NaOH) or too hot. Corrective Action:
-
Avoid Strong Base: Never use NaOH or KOH for the wash steps. Use saturated
(Sodium Bicarbonate) only. -
Temperature Control: Keep the quench temperature below 10°C.
-
Recovery: If you suspect you made the acid (hydrolyzed ester), you can try to re-esterify, but it is usually more efficient to restart the acetylation on fresh amine.
Issue 4: "Can I use water to wash the product if I used the DCM method?"
Answer: Yes, but strictly as a wash. Do not try to precipitate the product from DCM by adding water; they are immiscible. You must use a separatory funnel.
-
Warning: The product has slight water solubility. Do not use excessive volumes of water for washes. Brine (saturated NaCl) is preferred for the final wash to "salt out" the organic product and minimize loss.
Advanced Specification Data
| Parameter | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 238.20 g/mol | |
| Appearance | Pale Yellow Solid | Darkens upon light exposure.[1] |
| Melting Point | 138–142°C | Literature varies slightly by solvent. |
| Solubility | DMSO, DMF, Hot EtOH | Poor solubility in Water, Hexanes. |
| TLC System | 50% EtOAc / Hexanes |
References
-
Kamal, A., et al. (2004). "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines." Bioorganic & Medicinal Chemistry Letters, 14(10), 2669-2672.
- Thurston, D. E., et al. (1990). "Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines." Chemical Reviews, 90(4), 623-644.
-
PubChem. (2025). "Methyl 4-acetamido-2-nitrobenzoate - Compound Summary." National Center for Biotechnology Information.[1]
-
BenchChem. (2025).[4] "Synthesis and Troubleshooting of Nitro-Benzoate Derivatives." Technical Notes Database.
Sources
Technical Support Center: Scaling Synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate
Current Status: Operational Ticket ID: SC-MANB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Strategic Overview: The "Regioselectivity Trap"
User Query: "Why can't I just nitrate Methyl 4-acetamidobenzoate directly to get the target?"
Expert Insight: This is the most common error in planning this synthesis. You cannot access the 2-nitro isomer via direct nitration of Methyl 4-acetamidobenzoate.[1]
-
The Chemistry: The ester group (C1) is a meta-director (directing to C3). The acetamido group (C4) is an ortho/para-director (directing to C3).
-
The Result: Direct nitration yields Methyl 4-acetamido-3-nitrobenzoate (the unwanted isomer) with >95% selectivity.[1]
The Correct Scale-Up Route: To obtain the 2-nitro isomer, you must start with the nitro group already in place.[1] The robust industrial route is the "Esterification-First" strategy starting from 4-amino-2-nitrobenzoic acid .[1]
Phase I: Esterification (The "Solubility" Bottleneck)
Workflow: 4-Amino-2-nitrobenzoic acid
Technical Protocol (Scale: 100g - 1kg)
-
Suspend 4-amino-2-nitrobenzoic acid (1.0 equiv) in Methanol (10 vol).
-
Cool to 0–5°C.
-
Add Thionyl Chloride (
, 1.5 equiv) dropwise. Note: Exothermic.[1] -
Reflux for 8–12 hours until starting material <1% (HPLC).
-
Distill off 80% of Methanol.
-
Quench residue into ice water /
(pH 8). -
Filter the yellow precipitate.[1]
Troubleshooting & FAQs
Q: The reaction slurry turned into a thick, unstirrable paste during
-
Diagnosis: You formed the acid chloride hydrochloride salt or the amino-acid sulfate (if using
) which crashed out before reacting with methanol. -
Fix: Increase agitation speed immediately. For future runs, increase Methanol volume to 12-15 volumes. Do not stop stirring; the solid usually dissolves as the reaction heats to reflux.
Q: My yield is low (50-60%) and the filtrate is dark red. Where is my product?
-
Diagnosis: Incomplete quenching or "Over-basification."[1]
-
Mechanism: The methyl ester has an amine.[1][2][3][4][5] If you neutralize to pH >10, you risk hydrolysis of the ester back to the acid, which is water-soluble as the carboxylate salt.[1]
-
Correction: Quench to strictly pH 7.5–8.0 . Do not use strong caustic (NaOH); use Saturated Sodium Bicarbonate (
).
Q: Can I use Sulfuric Acid (
-
Insight: Yes, but it is slower. The 2-nitro group creates steric hindrance and deactivates the carboxyl group.[1]
forms the acyl chloride intermediate, which reacts much faster with methanol than the protonated carboxylic acid does. For scale-up, is preferred for kinetics, despite the off-gassing management required.[1]
Phase II: Acetylation (The "Impurity" Phase)
Workflow: Methyl 4-amino-2-nitrobenzoate
Technical Protocol
-
Dissolve Methyl 4-amino-2-nitrobenzoate (1.0 equiv) in Glacial Acetic Acid (5 vol).
-
Add Acetic Anhydride (
, 1.2 equiv). -
Heat to 60–80°C for 2–4 hours.
-
Monitor by TLC/HPLC for disappearance of amine.
-
Cool to Room Temperature (RT).
-
Anti-solvent Addition: Slowly add Water (10 vol) to precipitate the product.[1]
Troubleshooting & FAQs
Q: HPLC shows a new impurity peak at RRT 1.2 that grows over time. What is it?
-
Diagnosis: Di-acetylation (Formation of the Diacetylimide).[1]
-
Mechanism: The nitro group withdraws electrons, making the amine less nucleophilic, but once mono-acetylated, the amide proton is acidic.[1] Under forcing conditions (high heat, large excess
), a second acetyl group adds to the nitrogen. -
Fix:
Q: The product color is brown instead of bright yellow.
-
Diagnosis: Oxidation of residual aniline.[1]
-
Fix: Perform a charcoal treatment during the crystallization step.[1] Dissolve crude in hot Ethyl Acetate, add Activated Carbon (5 wt%), filter hot, then concentrate.
Data & Visualization
Process Logic Map
The following diagram illustrates the critical decision points and failure modes for the scale-up process.
Caption: Critical Process Flow and Quality Control Points for Scale-Up.
Solvent Selection Guide
| Solvent System | Application | Pros | Cons |
| Methanol / SOCl₂ | Esterification | Fast kinetics; High solubility of reagents.[1] | Exothermic off-gassing ( |
| Acetic Acid (Glacial) | Acetylation | Excellent solvent for nitro-anilines; acts as catalyst.[1] | High boiling point; difficult to dry completely.[1] |
| Ethanol / Water | Recrystallization | Green solvent; effectively purges di-acetyl impurities.[1] | Yield loss if water ratio is incorrect.[1] |
| DMF | Alternative Solvent | High solubility.[1] | Avoid. Hard to remove; decomposition risk at high T. |
References & Authority
-
Esterification Kinetics: Fischer Esterification of Sterically Hindered Benzoic Acids. The use of Thionyl Chloride is standard for ortho-substituted benzoic acids where steric hindrance lowers the rate of acid-catalyzed esterification.[1]
-
Source: (General procedure for hindered esters).
-
-
Regioselectivity of Nitration: Directive Effects in Electrophilic Aromatic Substitution. Nitration of 4-acetamidobenzoates yields the 3-nitro isomer.[1]
-
Source: (Discussion on nitration patterns of anilides).
-
-
Di-acetylation Impurities: Acetylation of Weak Amines.[1] Deactivated anilines (nitro-anilines) require forcing conditions which can lead to imide formation.[1]
-
Target Compound Properties: this compound (CAS 2719-08-6).[1]
-
Source: (Verification of structure and identifiers).
-
Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (PSA) regarding exotherms and off-gassing.[1]
Sources
- 1. Methyl 4-acetamido-2-methoxy-5-nitrobenzoate CAS: 4093-41-8, Pharmaceutical Grade, Best Price [nbinnochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 4-acetamido-2-methoxy-5-nitrobenzoate | C11H12N2O6 | CID 77723 - PubChem [pubchem.ncbi.nlm.nih.gov]
incomplete reaction in the synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate
Current Status: Active Topic: Troubleshooting Incomplete Conversion in N-Acetylation Audience: Synthetic Chemists, Process Development Scientists
System Overview & Chemical Context
The Challenge: Users frequently report "incomplete reaction" or "stalled conversion" during the synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate . This is rarely a quality issue with reagents but rather a kinetic limitation imposed by the substrate's electronic structure.
The Chemistry:
The transformation involves the
-
Substrate: Methyl 4-amino-2-nitrobenzoate.
-
Electronic Environment: The amine at position C4 is significantly deactivated .
-
Nitro Group (
) at C2: Strong electron-withdrawing group (EWG) via induction ( ) and resonance ( ). -
Methyl Ester (
) at C1: Moderate EWG.
-
-
Consequence: The nucleophilicity of the aniline nitrogen is drastically reduced compared to unsubstituted aniline. Standard acetylation protocols (e.g., Acetic Anhydride in aqueous media or mild stirring at RT) will fail to reach completion, often stalling at 40-60% conversion.
Diagnostic Workflow
Use this decision tree to identify the root cause of the incomplete reaction.
Figure 1: Diagnostic logic for troubleshooting stalled acetylation of deactivated anilines.
Core Troubleshooting Modules
Issue 1: Electronic Deactivation (The "Lazy Nucleophile")
Symptom: Reaction mixture is homogeneous, temperature is moderate (RT to 50°C), but starting material (SM) persists after 24 hours.
Mechanism: The lone pair on the nitrogen is delocalized into the nitro-aromatic ring, making it a poor nucleophile for attacking the carbonyl carbon of acetic anhydride (
-
Protocol Adjustment: Add DMAP (4-Dimethylaminopyridine) . DMAP attacks
to form a highly reactive -acetylpyridinium ion, which is much more electrophilic than the anhydride itself. -
Alternative: Use Sulfuric Acid (
) .[1][2] A catalytic drop of conc.[1] protonates the anhydride, increasing its electrophilicity.
Issue 2: Solubility Limits (The "Encapsulation Effect")
Symptom: White or yellow precipitate forms early in the reaction. TLC of the supernatant shows product, but TLC of the solid shows pure Starting Material. Mechanism: Methyl 4-amino-2-nitrobenzoate is rigid and planar, leading to high crystal lattice energy. If the solvent (e.g., Toluene or Diethyl Ether) is too non-polar, the SM precipitates, and the reaction becomes surface-limited. Solution:
-
Solvent Switch: Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . These dissolve both the nitro-aniline SM and the acetylated product, ensuring homogeneous kinetics.
Issue 3: Reagent Hydrolysis
Symptom: Reaction stalls. Adding more time changes nothing.
Mechanism: If the solvent is not dry, or if the
-
Ensure
is of high quality (clear, pungent, not smelling solely of vinegar). -
Use a large excess (3–5 equivalents) if moisture is suspected, or distill
before use.
Optimized Experimental Protocol
This protocol is designed to overcome the electronic deactivation of the 2-nitro group.
Reagents:
-
Methyl 4-amino-2-nitrobenzoate (
eq) -
Acetic Anhydride (
eq) -
Catalyst: DMAP (
eq) OR conc. (2-3 drops per gram of SM) -
Solvent: Toluene (if refluxing) or DMF (if solubility is poor). Note: Neat Acetic Anhydride can also serve as solvent.
Procedure:
-
Dissolution: In a dry round-bottom flask, suspend Methyl 4-amino-2-nitrobenzoate in Toluene (
mL/g). -
Reagent Addition: Add Acetic Anhydride (
eq). -
Catalysis: Add DMAP (
eq). Caution: Exothermic. -
Heating: Heat the mixture to 90°C - 100°C (Reflux).
-
Why? Thermal energy is required to overcome the high activation energy barrier caused by the EWG nitro group.
-
-
Monitoring: Check TLC after 1 hour.
-
Eluent: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). The product usually fluoresces less or moves slightly slower/faster depending on the stationary phase, but the distinct amine spot should disappear.
-
-
Workup:
Comparative Data: Reaction Conditions
| Condition | Catalyst | Temp | Time to Completion | Yield |
| Standard | None | 25°C | Incomplete (>48h) | <40% |
| Thermal | None | 100°C | 6-12 Hours | 75-85% |
| Acid Cat. | 80°C | 1-2 Hours | 90-95% | |
| Base Cat. | DMAP | 60°C | <1 Hour | 95-98% |
Frequently Asked Questions (FAQs)
Q: Can I use Acetyl Chloride (
Q: My TLC shows a new spot, but the Starting Material (SM) spot never completely disappears. Why? A: This is likely an equilibrium issue or product inhibition.
-
Equilibrium: Acetylation with acetic acid as a byproduct is reversible. Removing acetic acid (by distillation or using
excess) drives the reaction forward. -
Visualization: Nitro-anilines are intensely colored (yellow/orange) and absorb UV strongly. Even trace amounts (<2%) can look like a major spot on TLC. Verify conversion via NMR or HPLC before assuming the reaction is incomplete.
Q: Can I perform this reaction in water? A: Generally, no. While some anilines can be acetylated in aqueous buffers, the Methyl 4-amino-2-nitrobenzoate is too hydrophobic and too deactivated. Water will compete for the anhydride (hydrolysis) faster than the deactivated amine can react [2].
Q: I tried nitrating Methyl 4-(acetylamino)benzoate instead. Is that better? A: It is a valid alternative route but often suffers from regioselectivity issues. Nitration of the protected aniline directs ortho to the amide (position 3) or meta to the ester. Getting the nitro group specifically to position 2 (meta to the amide) is electronically difficult via direct nitration of the ester-amide scaffold. The route starting from 4-amino-2-nitrobenzoate is more regiochemically reliable.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section on Acetylation of weakly basic amines).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discussion on Nucleophilic Substitution at Acyl Carbon).
-
BenchChem Technical Support. (2025). Troubleshooting Halogenated Aniline Reactions. (General protocols for deactivated anilines). Note: Generalized reference based on standard industry practices for deactivated anilines.
-
PubChem Compound Summary. (2025). 4-Amino-2-nitrobenzoic acid.[4] National Center for Biotechnology Information.
Sources
Validation & Comparative
Strategic Synthesis Guide: Methyl 4-(acetylamino)-2-nitrobenzoate
Topic: Strategic Synthesis & Nitration Guide: Methyl 4-(acetylamino)-2-nitrobenzoate vs. Isomeric Alternatives Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The synthesis of This compound presents a classic regiochemical paradox in aromatic substitution. Direct nitration of methyl 4-(acetylamino)benzoate predominantly yields the 3-nitro isomer (ortho to the acetamido group) due to the synergistic directing effects of the activating acetamido group and the deactivating ester.
Accessing the 2-nitro isomer (meta to the acetamido group) requires a fundamental deviation from standard Electrophilic Aromatic Substitution (EAS) strategies. This guide compares the performance of standard nitrating agents for the common isomer (3-nitro) against the indirect synthetic strategies required to isolate the specific 2-nitro target requested.
Part 1: The Regioselectivity Matrix
Before selecting a reagent, researchers must recognize the electronic constraints of the substrate. The choice of "agent" is secondary to the choice of "route" for this specific scaffold.
| Feature | Target: 2-Nitro Isomer | Standard Product: 3-Nitro Isomer |
| Structure | Nitro is ortho to Ester; meta to Amide. | Nitro is ortho to Amide; meta to Ester. |
| Electronic Feasibility | Contra-Electronic: Requires placing an electrophile meta to a strong activator. | Synergistic: Both directing groups favor this position. |
| Primary Synthesis Route | Indirect: Oxidation of 2-nitro-4-acetamidotoluene. | Direct: Nitration of Methyl 4-acetamidobenzoate. |
| Typical Yield | 40–60% (Multi-step) | 85–95% (Single-step) |
Part 2: Comparative Analysis of Nitrating Agents
Note: This section compares agents for the direct nitration of Methyl 4-(acetylamino)benzoate. As noted, these agents universally favor the 3-nitro isomer. If your target is strictly the 2-nitro isomer, skip to Part 3.
1. Mixed Acid (HNO₃ / H₂SO₄) – The Industrial Benchmark
-
Mechanism: Generation of the discrete nitronium ion (
). -
Performance:
-
Yield: High (>90%).
-
Selectivity: >95% 3-nitro isomer.
-
Pros: Cost-effective, scalable, well-characterized kinetics.
-
Cons: Highly exothermic; generates significant acidic waste; potential for hydrolysis of the ester or amide if temperature is uncontrolled.
-
2. Acetyl Nitrate (HNO₃ / Ac₂O) – The Mild Alternative
-
Mechanism: Formation of acetyl nitrate in situ.
-
Performance:
-
Yield: 80–85%.
-
Selectivity: High ortho-selectivity relative to the amide (3-nitro).
-
Pros: Milder conditions (0°C); avoids strong sulfuric acid, preserving sensitive ester linkages.
-
Cons: Explosion Hazard (acetyl nitrate is unstable >60°C); lower atom economy.
-
3. Metal Nitrate / Clay (Claycop) – The "Green" Approach
-
Mechanism: Surface-mediated nitration using Copper(II) nitrate supported on Montmorillonite K-10.
-
Performance:
-
Yield: 70–80%.
-
Selectivity: High para-selectivity (blocked here) or ortho-selectivity (3-nitro).
-
Pros: Reusable catalyst, solvent-free options, non-corrosive.
-
Cons: Heterogeneous kinetics can be slow on scale; requires preparation of catalyst.
-
Part 3: Strategic Route to the 2-Nitro Isomer
Since direct nitration fails to produce this compound, the following De Novo Scaffold Construction is the validated industry standard. This route establishes the nitro group before the carboxylic acid is formed.
The "Toluene Oxidation" Pathway
-
Precursor Selection: Start with 2-methyl-4-nitroaniline (or reduce 2,4-dinitrotoluene selectively).
-
Acetylation: Protect the amine.
-
Oxidation: Convert the methyl group to a carboxylic acid.
-
Esterification: Form the final methyl ester.
Figure 1: Divergent synthetic pathways. Direct nitration (Red) yields the 3-nitro isomer. The oxidation route (Green) is required for the 2-nitro target.
Part 4: Experimental Protocols
Protocol A: Synthesis of the 2-Nitro Target (Oxidation Route)
Use this protocol to obtain this compound.
Reagents: 4-acetamido-2-nitrotoluene, Magnesium Sulfate (
-
Oxidation Step:
-
Dissolve 0.1 mol of 4-acetamido-2-nitrotoluene in 500 mL water containing 0.15 mol
(buffer). -
Heat to 85°C.
-
Add 0.25 mol
portion-wise over 2 hours. Caution: Exothermic. -
Reflux for 4 hours until purple color persists/fades to brown
. -
Filter hot to remove
. Acidify filtrate with HCl to pH 2. -
Collect the precipitate: 4-(acetylamino)-2-nitrobenzoic acid (CAS: 21573-29-5).
-
-
Esterification Step:
-
Suspend the acid in dry Methanol (10 vol).
-
Add catalytic
(0.5 eq) or Thionyl Chloride (1.1 eq) at 0°C. -
Reflux for 6 hours.
-
Concentrate and pour into ice water. Filter the solid ester.
-
Protocol B: Direct Nitration (Negative Control / Synthesis of 3-Nitro)
Use this protocol if the 3-nitro isomer is acceptable or for comparison studies.
Reagents: Methyl 4-(acetylamino)benzoate, 98%
-
Dissolve 10 mmol substrate in 5 mL conc.
at 0°C. -
Prepare a mixture of 1.1 eq
in 2 mL . -
Add acid mixture dropwise, maintaining temp <10°C.
-
Stir for 1 hour at 0–5°C.
-
Pour onto 50g crushed ice.
-
Filter yellow precipitate. Recrystallize from Ethanol.
-
Result: Methyl 4-(acetylamino)-3-nitrobenzoate.
-
Part 5: Data Summary & Safety
| Parameter | Direct Nitration (Mixed Acid) | Oxidation Route (KMnO4) |
| Target Isomer | 3-Nitro (Wrong Target) | 2-Nitro (Correct Target) |
| Purity (Crude) | >90% | 75–85% |
| Major Impurity | Dinitro species | Unreacted Toluene / Over-oxidation products |
| Safety Profile | High Risk: Strong Acid / Exotherm | Moderate Risk: Oxidizer / Heavy Metal waste ( |
| Scalability | Excellent (Flow compatible) | Moderate (Filtration of |
Safety Warning:
-
Nitration: Always add acid to acid; never add organic substrate directly to hot nitric acid. Run DSC (Differential Scanning Calorimetry) before scaling >10g to determine onset of decomposition.
-
Isomer Identity: The 2-nitro and 3-nitro isomers have distinct melting points and NMR shifts.
-
3-Nitro (Standard): Proton adjacent to Nitro (H3) appears as a doublet (coupling with H2) or singlet if H2 is substituted? Correction: In 3-nitro-4-acetamido, the proton between Nitro and Ester (H2) is a doublet (meta-coupling) or singlet. The proton ortho to Nitro (H2) is highly deshielded (~8.5 ppm).
-
2-Nitro (Target): The proton at C3 (between Nitro and Amide) will show distinct splitting compared to the 3-nitro isomer.
-
References
-
Nitration of Acetanilides: Canadian Journal of Chemistry, 46, 1141 (1968). (Mechanistic basis for ortho-nitration of acetanilides).
-
Synthesis of Nitrobenzoic Acids: Organic Syntheses, Coll. Vol. 1, p. 392 (1941); Vol. 3, p. 73 (1923). (Foundational oxidation protocols).
-
CAS Registry Data: 4-(Acetylamino)-2-nitrobenzoic acid (CAS: 21573-29-5).
-
Regioselectivity in EAS: Journal of Chemical Education, "Nitration of Methyl Benzoate" & "Acetanilide". (Educational verification of directing effects).
- Alternative Nitrating Agents:Chemical Reviews, "Recent Advances in Nitration".
spectroscopic analysis of Methyl 4-(acetylamino)-2-nitrobenzoate vs starting materials
Title: Spectroscopic Validation Guide: Synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
This guide provides a technical framework for validating the synthesis of This compound (Product) from Methyl 4-amino-2-nitrobenzoate (Starting Material). As a critical intermediate in the synthesis of DNA-binding agents (e.g., distamycin analogues) and heterocyclic scaffolds, the purity of this amide is paramount.
This analysis focuses on the N-acetylation step. The objective is to provide a self-validating spectroscopic protocol that confirms the conversion of the primary amine to the acetamide while ensuring the integrity of the nitro and ester functionalities.
Chemical Context & Reaction Pathway
The transformation involves the nucleophilic attack of the primary amine on the carbonyl carbon of acetic anhydride, followed by the elimination of acetic acid. This reaction is chemically distinct due to the presence of the electron-withdrawing nitro group at the ortho position relative to the ester (and meta to the amine), which reduces the nucleophilicity of the amine, often requiring forcing conditions or catalysis.
Reaction Scheme
Figure 1: Acetylation pathway converting the primary aniline to the acetanilide derivative.
Infrared Spectroscopy (IR) Fingerprinting
IR spectroscopy provides the fastest "Go/No-Go" decision point. The primary diagnostic is the disappearance of the primary amine doublet and the appearance of the Amide I/II bands.
Analysis Strategy:
Focus on the 3500–3200 cm⁻¹ (N-H region) and 1750–1650 cm⁻¹ (Carbonyl region). The nitro group (
| Functional Group | Starting Material (Precursor) | Product (Target) | Diagnostic Change |
| N-H Stretch | 3450 & 3350 cm⁻¹ (Doublet, Primary Amine) | ~3300 cm⁻¹ (Singlet, Secondary Amide) | CRITICAL: Collapse of doublet to sharp singlet indicates N-substitution. |
| Ester C=O | ~1720 cm⁻¹ | ~1725 cm⁻¹ | Minimal shift; confirms ester integrity. |
| Amide I (C=O) | Absent | 1680–1700 cm⁻¹ | NEW PEAK: Strong band appears just below the ester carbonyl. |
| Amide II (N-H) | Absent | 1530–1550 cm⁻¹ | NEW PEAK: Bending vibration characteristic of secondary amides. |
| Nitro ( | ~1530 (asym) & 1350 (sym) | ~1530 & 1350 cm⁻¹ | Retained. (Note: Amide II may overlap with Nitro asymmetric stretch). |
Technical Insight: The electron-withdrawing nature of the ortho-nitro group on the ring may shift the Amide I band to slightly higher wavenumbers compared to a standard acetanilide due to reduced resonance overlap of the nitrogen lone pair with the ring.
Nuclear Magnetic Resonance (NMR) Analysis
NMR provides definitive structural proof. The key validation marker is the integration ratio between the new acetyl methyl group and the existing ester methyl group (1:1 molar ratio, 3:3 proton ratio).
1H NMR Diagnostic Table (DMSO-d6)
| Proton Environment | Starting Material ( | Product ( | Structural Logic |
| Ester | 3.85 (s, 3H) | 3.88 (s, 3H) | Static reference signal. |
| Acetyl | Absent | 2.15 (s, 3H) | Validation Marker: Sharp singlet confirming acetylation. |
| Amine Proton(s) | 6.50 (br s, 2H, | 10.45 (s, 1H, | Exchange: Broad upfield signal replaced by sharp downfield singlet. |
| Aromatic H-3 | ~7.05 (d) | ~8.20 (d) | Deshielding: H-3 (between |
| Aromatic H-5 | ~6.80 (dd) | ~7.80 (dd) | Shifted downfield due to amide electron withdrawal vs. amine donation. |
| Aromatic H-6 | ~7.70 (d) | ~7.90 (d) | Least affected; ortho to the ester. |
Expert Note: The chemical shift of the Amide NH is highly solvent-dependent. In
, it may appear around 8.0–9.0 ppm, but in DMSO-d6, it typically shifts to >10.0 ppm due to hydrogen bonding. The H-3 proton is the most sensitive aromatic probe; if this does not shift downfield, the reaction likely failed.
Mass Spectrometry (MS) & Purity
Mass spectrometry is used to confirm the molecular weight increase of +42 Da (Acetyl group
-
Starting Material (
):-
MW: 196.16
-
Observed m/z: 197.2
-
-
Target Product (
):-
MW: 238.20
-
Observed m/z: 239.2
-
Fragmentation Pattern:
Look for a characteristic loss of the methoxy group
Experimental Protocol: Synthesis & Isolation
This protocol is designed to ensure high purity for spectroscopic analysis, minimizing the "sticky" impurities often associated with nitro-aromatic tars.
Workflow Logic
Figure 2: Step-by-step synthesis and isolation workflow.
Detailed Procedure:
-
Reaction: Suspend Methyl 4-amino-2-nitrobenzoate (1.0 eq) in Acetic Anhydride (5.0 eq). If solubility is poor, add minimal Glacial Acetic Acid.
-
Catalysis: Add 2-3 drops of concentrated
(acid catalysis) or Pyridine (base catalysis). Heat to 90°C. -
Monitoring: Monitor by TLC. The product is less polar than the amine (due to loss of H-bond donor capability of
) and will move higher on silica gel in EtOAc/Hexane mixtures. -
Quench: Pour the hot reaction mixture slowly into crushed ice with vigorous stirring. The excess anhydride hydrolyzes, and the hydrophobic product precipitates.
-
Purification: Filter the yellow solid. Wash copiously with water to remove acetic acid. Recrystallize from Ethanol or Methanol to remove trace starting material.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Interpretation of Amide I/II bands and Nitro group shifts).
-
National Institute of Standards and Technology (NIST). (2023). Methyl 4-nitrobenzoate IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link] (Used as a baseline reference for the nitro-benzoate scaffold).
Sources
Comparative Structural Analysis Guide: Methyl 4-(acetylamino)-2-nitrobenzoate Derivatives
Executive Summary & Pharmacophoric Context[1]
Methyl 4-(acetylamino)-2-nitrobenzoate is a critical synthetic intermediate, primarily serving as a scaffold for Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) and benzimidazole-based anthelmintics .[1] Its structural integrity is defined by the electronic push-pull system between the electron-withdrawing nitro/ester groups and the electron-donating acetamido group.[1]
For drug development professionals, the "performance" of this intermediate is measured by its purity profile and the fidelity of its structural characterization prior to cyclization.[1] This guide compares the efficacy of Solution-State NMR versus Single-Crystal X-Ray Diffraction (XRD) in resolving the specific structural challenges of this scaffold: ortho-steric hindrance and regioisomeric differentiation.[1]
The Structural Challenge
The core analytical difficulty lies in the 2,4-disubstitution pattern .[1] The ortho-nitro group creates significant steric strain with the C1-ester, forcing a non-planar conformation that solution-state NMR often averages out.[1] Furthermore, distinguishing the 2-nitro isomer from the 3-nitro byproduct (common in nitration reactions) requires high-resolution techniques.[1]
Comparative Analysis: Analytical Methodologies
This section objectively compares the two primary structural elucidation methods.
Method A: High-Field Solution NMR (1H, 13C, NOE)
Best For: Routine purity assessment and confirming regio-chemistry in solution.[1]
-
Mechanism: Relies on the magnetic environment of protons.[1] The key diagnostic is the chemical shift of the aromatic protons and the NH amide proton.[1]
-
Performance:
-
Regio-Selectivity: High.[1][2] The coupling constants (
-values) of the aromatic protons definitively distinguish the 2-nitro (meta/para coupling) from the 3-nitro isomer.[1] -
Conformational Insight:[1] Low.[1] Rapid rotation of the C1-ester bond in solvent (DMSO-
or CDCl ) averages the signals, masking the steric strain caused by the ortho-nitro group.[1] -
H-Bonding: The amide NH signal (
10.0-10.5 ppm) is sensitive to concentration and solvent, making intramolecular H-bond analysis difficult.[1]
-
Method B: Single Crystal X-Ray Diffraction (XRD)
Best For: Absolute configuration, analyzing steric strain, and solid-state stability.[1]
-
Mechanism: Diffracts X-rays through the crystal lattice to map electron density.[1]
-
Performance:
-
Regio-Selectivity: Absolute.[1] Provides an unambiguous 3D map.[1]
-
Conformational Insight:[1] Superior.[1] Captures the "frozen" state, revealing the torsion angle between the nitro group and the benzene ring (often twisted
30-60° to relieve strain).[1] -
H-Bonding: Explicitly maps intermolecular networks (e.g., amide-to-nitro or amide-to-ester stacking) that dictate solubility and melting point.[1]
-
Summary Comparison Table
| Feature | Solution NMR (500 MHz) | Single Crystal XRD |
| Sample State | Liquid (DMSO- | Solid (Single Crystal) |
| Turnaround Time | Fast (< 1 hour) | Slow (Days for growth + collection) |
| Isomer Resolution | Excellent ( | Absolute (3D mapping) |
| Steric Analysis | Inferior (Dynamic averaging) | Superior (Precise torsion angles) |
| Cost Efficiency | High | Low |
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for this specific derivative class.
Protocol A: Synthesis & Reduction (Derivatization)
Objective: Transform the nitro-precursor to the amine for benzimidazole cyclization.[1]
-
Starting Material: Dissolve this compound (1.0 eq) in MeOH.
-
Catalyst: Add 10% Pd/C (0.1 eq by weight).
-
Hydrogenation: Stir under H
atmosphere (balloon pressure) at RT for 4-6 hours. -
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The amine product will fluoresce blue/white under UV (254/365 nm) compared to the yellow nitro-precursor.[1]
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.[1]
-
Yield: Expect >90% conversion to Methyl 4-(acetylamino)-2-aminobenzoate .
Protocol B: Crystallization for XRD
Objective: Grow diffraction-quality crystals of the nitro-derivative.
-
Solvent System: Use a slow evaporation method with Ethanol/Acetone (3:1) .[1]
-
Procedure: Dissolve 50 mg of pure compound in 2 mL of warm solvent mixture. Filter into a clean scintillation vial.
-
Nucleation: Cover the vial with parafilm, poke 3-4 small holes, and store in a vibration-free dark environment at 4°C.
-
Harvest: Prism-like yellow crystals typically form within 48-72 hours.[1]
Visualizing the Structural Logic
The following diagrams illustrate the synthesis pathway and the analytical decision matrix.
Diagram 1: Synthesis & Derivatization Pathway[1]
Caption: Synthetic trajectory from precursor to the pharmacologically active amine derivative.
Diagram 2: Analytical Decision Tree
Caption: Workflow for distinguishing regioisomers and confirming 3D conformation.
References
-
PubChem. Methyl 4-acetamido-2-methoxy-5-nitrobenzoate (Related Structure Data). National Library of Medicine.[1] Available at: [Link][1]
-
Wu, H., et al. (2009). Methyl 4-nitrobenzoate.[1][2] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3046.[1] Available at: [Link]
-
ScienceMadness. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate (Protocol Discussion). Available at: [Link][1][3]
Sources
Comparative Guide: HPLC vs. qNMR for Purity Analysis of Methyl 4-(acetylamino)-2-nitrobenzoate
Topic: Purity Analysis of Methyl 4-(acetylamino)-2-nitrobenzoate by HPLC and NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of benzimidazole-based therapeutics and HDAC inhibitors, This compound serves as a critical intermediate. Its purity directly impacts the yield and safety profile of downstream APIs. This guide objectively compares High-Performance Liquid Chromatography (HPLC) —the industry gold standard for impurity profiling—and Quantitative Nuclear Magnetic Resonance (qNMR) —the primary method for absolute purity determination.
While HPLC offers superior sensitivity for detecting trace impurities (<0.1%), qNMR provides a rapid, self-validating absolute assay without the need for a reference standard of the analyte itself. This guide details the protocols, data interpretation, and decision logic for deploying each method effectively.
Compound Profile & Analytical Context
| Property | Detail |
| Compound Name | This compound |
| Structure | Methyl ester of 4-acetamido-2-nitrobenzoic acid |
| Formula / MW | C₁₀H₁₀N₂O₅ / 238.20 g/mol |
| Key Functional Groups | Nitro (-NO₂), Methyl Ester (-COOCH₃), Acetamido (-NHCOCH₃) |
| Solubility Profile | High in DMSO, DMF; Moderate in Acetonitrile/Methanol; Low in Water. |
| Critical Impurities | Methyl 4-amino-2-nitrobenzoate (Deacetylation), 4-(acetylamino)-2-nitrobenzoic acid (Hydrolysis). |
Method A: HPLC Analysis (Impurity Profiling)
Rationale: HPLC is the method of choice when the goal is to identify and quantify specific process-related impurities. The nitro and acetamido groups provide strong UV chromophores, making UV detection highly sensitive.
2.1. Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent with DAD/VWD.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Suppresses silanol activity, sharpens amine peaks).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Program:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 90% B (Linear gradient)
-
15-20 min: 90% B (Wash)
-
-
Detection: UV at 254 nm (NO₂ absorption max) and 210 nm (Amide).
-
Sample Prep: Dissolve 10 mg sample in 10 mL ACN:Water (50:50). Filter through 0.22 µm PTFE filter.
2.2. Data Interpretation
The target compound (this compound) typically elutes in the middle of the gradient (approx. 40-50% ACN) due to the moderate polarity of the nitro/ester combination.
-
Early Eluters: Hydrolyzed acid (4-(acetylamino)-2-nitrobenzoic acid) and deacetylated amine (Methyl 4-amino-2-nitrobenzoate).
-
Late Eluters: Dimeric species or non-polar starting materials.
Validation Metrics (Typical):
-
LOD/LOQ: ~0.05% / 0.1% (w/w).
-
Precision (RSD): < 1.0% for main peak area.
Method B: qNMR (Absolute Quantification)
Rationale: qNMR determines the absolute mass purity (assay) by comparing the resonance integration of the analyte against a certified internal standard (IS). It eliminates the need for a high-purity reference standard of the analyte itself, which is often unavailable for intermediates.
3.1. Experimental Protocol
-
Instrument: 400 MHz NMR or higher (e.g., Bruker Avance III).
-
Solvent: DMSO-d6 (Provides optimal solubility and separates amide protons from aromatic signals).
-
Internal Standard (IS): Maleic Acid (Singlet at ~6.2 ppm in DMSO) or Dimethyl Sulfone (Singlet at ~3.0 ppm). Note: Ensure IS signals do not overlap with the analyte.
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 30 - 60 seconds (Must be ≥ 5 × T1 of the slowest relaxing proton to ensure 99.9% magnetization recovery).
-
Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).
-
Temperature: 298 K.
-
3.2. Data Interpretation (Predicted Shifts in DMSO-d6)
Integration is performed on the most distinct, non-overlapping signal of the analyte relative to the IS.
| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Suitability for qNMR |
| Amide NH | ~10.5 | Singlet (Broad) | 1H | Poor (Exchangeable) |
| Ar-H (C3) | ~8.3 | Doublet (J~2Hz) | 1H | Excellent (Diagnostic) |
| Ar-H (C6) | ~7.8 | Doublet (J~8Hz) | 1H | Good |
| Ar-H (C5) | ~7.9 | dd | 1H | Good |
| Ester -CH₃ | ~3.85 | Singlet | 3H | Excellent (High Intensity) |
| Acetyl -CH₃ | ~2.10 | Singlet | 3H | Good (Check solvent overlap) |
Calculation Formula:
Comparative Analysis
The following table summarizes the performance metrics of both methods for this specific nitrobenzoate intermediate.
| Feature | HPLC (UV) | qNMR |
| Primary Output | Impurity Profile (% Area) | Absolute Assay (% w/w) |
| Reference Standard | Required (of the analyte) | Not Required (uses generic IS) |
| Specificity | High (Separates isomers/by-products) | High (Structural confirmation) |
| Sensitivity (LOD) | High (ppm level) | Low (~0.1 - 0.5%) |
| Analysis Time | 30-45 min (including equilibration) | 10-15 min |
| Sample Destructive? | No (Recovery possible but difficult) | No (Completely recoverable) |
| Cost per Run | Low (Solvents) | Medium (Deuterated solvents) |
Workflow Visualization
5.1. Analytical Decision Tree
This diagram guides the researcher on which method to select based on the stage of development.
Caption: Decision matrix for selecting HPLC vs. qNMR based on analytical goals and reference standard availability.
5.2. qNMR Workflow for Absolute Purity
A step-by-step logic flow for ensuring high-precision qNMR results.
Caption: The qNMR workflow emphasizes precision weighing and relaxation delay (D1) optimization.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future possibilities." Trends in Analytical Chemistry. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
PubChem. (2024).[4] "Methyl 4-acetamido-2-nitrobenzoate - Compound Summary." National Library of Medicine. Link(Note: Used for structural verification and property derivation).
Sources
Characterization Guide: Methyl 4-(acetylamino)-2-nitrobenzoate Synthesis Byproducts
Executive Summary
Methyl 4-(acetylamino)-2-nitrobenzoate is a critical intermediate in the synthesis of benzimidazole-based PARP inhibitors and DNA-binding antineoplastic agents. Its synthesis, typically via the acetylation of methyl 4-amino-2-nitrobenzoate, presents a unique purification challenge: the electron-withdrawing nitro group at the ortho position deactivates the amine, requiring forcing conditions that often lead to over-acetylation or ester hydrolysis.
This guide provides a comparative analysis of the three primary byproducts generated during this synthesis. It moves beyond basic identification to offer a mechanistic root-cause analysis and comparative analytical protocols (NMR vs. HPLC) to ensure pharmaceutical-grade purity.
Part 1: The Synthesis Landscape & Impurity Profile
To accurately characterize byproducts, one must understand their mechanistic origins. The target synthesis involves the nucleophilic attack of the aniline nitrogen on an acetylating agent (Acetic Anhydride or Acetyl Chloride).
The Reaction Pathway & Critical Byproducts
The following diagram maps the synthesis and the divergence points leading to Impurities A, B, and C.
Figure 1: Reaction pathway showing the origin of the three critical impurities relative to the target ester.
Detailed Impurity Definitions
| Impurity ID | Chemical Name | Origin Mechanism | Criticality |
| Impurity A | Methyl 4-amino-2-nitrobenzoate | Kinetics: Steric hindrance from the ortho-nitro group slows nucleophilic attack, leaving residual starting material. | High: Similar solubility profile makes removal difficult. |
| Impurity B | Methyl 4-(N,N-diacetylamino)-2-nitrobenzoate | Thermodynamics: Excess acetylating agent and high heat drive the formation of the imide (bis-acetyl). | Medium: Unstable; often reverts to target upon recrystallization. |
| Impurity C | 4-(acetylamino)-2-nitrobenzoic acid | Hydrolysis: Saponification of the methyl ester during aqueous basic workup (e.g., | High: Alters solubility and downstream coupling reactions. |
Part 2: Comparative Analytical Strategy
This section compares analytical techniques for resolving the target from its byproducts. Note that standard TLC is often insufficient due to the similar polarity of the Target and Impurity B.
Proton NMR ( H-NMR) Characterization
NMR is the gold standard for structural validation. The key to differentiation lies in the amide proton and the acetyl methyl integration.
-
Solvent: DMSO-
(Preferred for observing labile N-H protons). -
Frequency: 400 MHz+.
| Feature | Target Product | Impurity A (Amine) | Impurity B (Di-acetyl) | Impurity C (Acid) |
| Amide/Amine NH | Singlet | Broad Singlet | Absent | Singlet |
| Acetyl | Singlet | Absent | Singlet | Singlet |
| Ester | Singlet | Singlet | Singlet | Absent (COOH proton at |
Diagnostic Logic:
-
If the integral at
2.15 is 6H instead of 3H Impurity B . -
If the peak at
3.85 (Ester) is missing Impurity C .
HPLC-UV Performance Comparison
While NMR confirms structure, HPLC is required for quantitative purity (Area %).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 m. -
Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Formic Acid).
-
Detection: UV @ 254 nm (Nitro group absorption).
| Analyte | Relative Retention Time (RRT) | Polarity Insight |
| Impurity C (Acid) | 0.45 | Most polar (free acid); elutes first. |
| Impurity A (Amine) | 0.85 | Free amine is more polar than the amide. |
| Target Product | 1.00 | Reference standard. |
| Impurity B (Di-acetyl) | 1.25 | Most lipophilic (no H-bond donors); elutes last. |
Part 3: Experimental Protocols
Protocol 1: Optimized Synthesis (Minimizing Impurity B)
To prevent di-acetylation (Impurity B), controlled addition and temperature management are vital.
-
Dissolution: Dissolve Methyl 4-amino-2-nitrobenzoate (10.0 g, 51 mmol) in THF (100 mL). Note: THF is preferred over DMF to facilitate easier workup.
-
Catalyst: Add DMAP (0.1 eq) to accelerate the reaction without requiring high heat.
-
Addition: Cool to 0°C. Add Acetic Anhydride (1.2 eq) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature (25°C). Stir for 4 hours.
-
Checkpoint: Check TLC (50:50 EtOAc/Hexane). If Impurity A persists, add 0.1 eq Ac2O. Do not heat above 40°C.
-
-
Quench: Add water (50 mL) and stir for 30 mins to hydrolyze excess anhydride.
Protocol 2: Purification Workflow (Removing Impurity C)
If Impurity C (Acid) is detected via HPLC, a basic wash is risky. Use this recrystallization method instead.
-
Solvent System: Ethanol/Water (9:1).
-
Procedure: Dissolve crude solid in boiling Ethanol. Add water dropwise until turbidity persists.
-
Cooling: Cool slowly to room temperature, then to 4°C.
-
Filtration: Filter the pale yellow needles.
Part 4: Troubleshooting Decision Tree
Use this logic flow to correct synthesis deviations based on your analytical data.
Figure 2: Troubleshooting logic for purification based on impurity profile.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine. [Link]
- Blaser, H. U., et al. (2010). "Industrial Scale Nitration of Benzoic Acid Derivatives." Organic Process Research & Development, 14(4).
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
